Tryptophanase
Description
Properties
CAS No. |
12239-06-4 |
|---|---|
Molecular Formula |
C48H80O4 |
Molecular Weight |
721.1 g/mol |
IUPAC Name |
bis(3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol);bis(3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol) |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
InChI Key |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
Origin of Product |
United States |
Foundational & Exploratory
Regulation of the Tryptophanase Gene (tnaA) in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Escherichia coli tryptophanase operon (tna), which enables the catabolism of tryptophan as a carbon and nitrogen source, is a paradigm of sophisticated gene regulation, integrating signals of both carbon availability and specific amino acid presence. The expression of the key enzyme, this compound, encoded by the tnaA gene, is meticulously controlled at the level of transcription initiation by catabolite repression and at the level of transcription elongation by a unique tryptophan-induced antitermination mechanism. This technical guide provides an in-depth exploration of these regulatory circuits, presenting quantitative data on gene expression, detailed experimental protocols for studying these mechanisms, and visual representations of the key pathways and workflows. Understanding the intricate regulation of the tnaA gene not only offers fundamental insights into bacterial gene control but also presents potential targets for antimicrobial drug development and metabolic engineering.
Core Regulatory Mechanisms
The regulation of the tnaA gene is principally governed by two interconnected mechanisms: catabolite repression, which ensures the preferential utilization of glucose, and tryptophan-induced transcription antitermination, which allows the cell to respond to the availability of tryptophan.
Catabolite Repression: A Global Control System
In the absence of a preferred carbon source like glucose, E. coli elevates its intracellular concentration of cyclic AMP (cAMP).[1][2] This signaling molecule forms a complex with the cAMP Receptor Protein (CRP), and the resulting cAMP-CRP complex acts as a global transcriptional activator for numerous operons, including the tna operon. The cAMP-CRP complex binds to a specific site in the promoter region of the tna operon, enhancing the recruitment of RNA polymerase and thereby activating transcription initiation.[3]
Conversely, when glucose is abundant, cAMP levels are low, preventing the formation of the cAMP-CRP complex.[1] This leads to a significant reduction in the transcription of the tna operon, a classic example of catabolite repression.[4] This mechanism ensures that E. coli prioritizes the metabolism of the most energy-efficient carbon source.
Tryptophan-Induced Antitermination: A Specific Inductive System
Downstream of the promoter, the tna operon possesses a leader region that includes a small open reading frame encoding a 24-amino acid leader peptide, TnaC. This leader region also contains Rho-dependent transcription termination sites. The fate of transcription elongation beyond this leader region is contingent on the intracellular concentration of tryptophan.
In the absence of sufficient tryptophan, the ribosome translating the tnaC mRNA proceeds to its stop codon and dissociates. This allows the Rho termination factor to bind to the nascent transcript at a Rho utilization (rut) site and terminate transcription before it reaches the structural genes, tnaA and tnaB.
However, in the presence of high concentrations of tryptophan, a fascinating regulatory event occurs. As the ribosome translates the tnaC coding region, the nascent TnaC peptide, in conjunction with tryptophan, interacts with the ribosomal exit tunnel. This interaction induces a conformational change in the ribosome, causing it to stall at the tnaC stop codon. The stalled ribosome physically blocks the rut site on the mRNA, preventing Rho from binding and mediating termination. Consequently, RNA polymerase can proceed to transcribe the downstream tnaA and tnaB genes, leading to the production of this compound and tryptophan permease.
Data Presentation
The following tables summarize the quantitative effects of glucose and tryptophan on tnaA gene expression, typically measured using a reporter gene fusion such as tnaA-lacZ and expressed in Miller units.
Table 1: Effect of Glucose Concentration on tnaA Expression
| Glucose Concentration (g/L) | Basal tnaA Expression (Miller Units) | Tryptophan-Induced tnaA Expression (Miller Units) |
| 0 | ~10 | ~250 |
| 2.5 | ~2 | ~50 |
| 5 | <1 | ~10 |
| 10 | <1 | <5 |
| 20 | <1 | <1 |
Note: Data are representative values compiled from multiple sources and intended for comparative purposes. Actual values can vary based on specific strain, growth conditions, and experimental setup.
Table 2: Effect of Tryptophan Concentration on tnaA Expression
| Tryptophan Concentration (mM) | tnaA Expression in Glucose-Free Medium (Miller Units) |
| 0 | ~10 |
| 0.1 | ~50 |
| 0.5 | ~150 |
| 1.0 | ~250 |
| 5.0 | ~250 |
Note: Data are representative values compiled from multiple sources and intended for comparative purposes. The induction saturates at higher tryptophan concentrations.
Table 3: Induction of tnaA Expression by Tryptophan Analogs
| Compound (at 1 mM) | Relative Induction Level (%) |
| L-Tryptophan | 100 |
| 5-Methyl-tryptophan | ~80 |
| 5-Fluoro-tryptophan | ~70 |
| 1-Methyl-tryptophan | ~60 |
| Indole | <5 |
Note: Relative induction is expressed as a percentage of the induction observed with L-tryptophan.
Experimental Protocols
β-Galactosidase Assay for tnaA Promoter Activity
This protocol is used to quantify the expression of a tnaA-lacZ reporter fusion.
Materials:
-
E. coli strain carrying the tnaA-lacZ fusion plasmid.
-
Luria-Bertani (LB) medium or M9 minimal medium.
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
-
O-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).
-
1 M Na2CO3 solution.
-
Chloroform.
-
0.1% SDS solution.
Procedure:
-
Grow the E. coli strain overnight in the appropriate medium with desired concentrations of glucose and/or tryptophan.
-
Inoculate fresh medium with the overnight culture and grow to an OD600 of 0.4-0.6.
-
Transfer 1 mL of the culture to a microcentrifuge tube and record the exact OD600.
-
Add 2 drops of chloroform and 1 drop of 0.1% SDS to the cell suspension and vortex for 10 seconds to lyse the cells.
-
Equilibrate the tubes at 28°C for 5 minutes.
-
Start the reaction by adding 0.2 mL of ONPG solution and start a timer.
-
When a yellow color develops, stop the reaction by adding 0.5 mL of 1 M Na2CO3 solution and record the time.
-
Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the cell debris.
-
Transfer the supernatant to a new tube and measure the absorbance at 420 nm (A420).
-
Calculate Miller units using the formula: Miller Units = (1000 * A420) / (OD600 * time (min) * volume of culture (mL)).
DNase I Footprinting of the tna Promoter
This technique identifies the binding site of the CRP-cAMP complex on the tna promoter DNA.
Materials:
-
A DNA fragment containing the tna promoter region, end-labeled with 32P.
-
Purified CRP protein and cAMP.
-
DNase I.
-
DNase I footprinting buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 1 mM CaCl2, 10% glycerol).
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL sheared salmon sperm DNA).
-
Phenol:chloroform:isoamyl alcohol (25:24:1).
-
Ethanol.
-
Sequencing gel loading buffer.
Procedure:
-
Incubate the 32P-labeled DNA fragment with varying concentrations of CRP and a saturating concentration of cAMP in DNase I footprinting buffer for 20-30 minutes at room temperature.
-
Add a predetermined, limiting amount of DNase I to each reaction and incubate for exactly 1 minute at room temperature.
-
Stop the reaction by adding the stop solution.
-
Extract the DNA with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.
-
Resuspend the DNA pellet in sequencing gel loading buffer.
-
Resolve the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography. The region where CRP-cAMP binds will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram.
Electrophoretic Mobility Shift Assay (EMSA) for TnaC-Ribosome Stalling
This assay can be adapted to visualize the formation of the stalled TnaC-ribosome-mRNA complex.
Materials:
-
In vitro transcription/translation system (e.g., S30 extract).
-
DNA template for the tna leader region.
-
32P-labeled UTP.
-
L-tryptophan.
-
Native polyacrylamide gel.
-
TBE buffer.
Procedure:
-
Set up an in vitro transcription/translation reaction using the S30 extract and the tna leader DNA template. Include 32P-labeled UTP to label the nascent mRNA.
-
Prepare parallel reactions with and without a high concentration of L-tryptophan (e.g., 1 mM).
-
Incubate the reactions at 37°C for a time sufficient to allow transcription and translation of the tnaC leader.
-
Stop the reactions by placing them on ice.
-
Load the samples onto a native polyacrylamide gel and run the electrophoresis at 4°C in TBE buffer.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
In the presence of tryptophan, a slower-migrating band corresponding to the stalled 32P-labeled mRNA-ribosome-TnaC complex should be observed compared to the faster-migrating free mRNA in the absence of tryptophan.
In Vitro Transcription Termination Assay
This assay directly measures the efficiency of Rho-dependent termination in the tna leader region.
Materials:
-
Linear DNA template containing the tna promoter and leader region.
-
Purified E. coli RNA polymerase holoenzyme.
-
Purified Rho factor.
-
Ribonucleoside triphosphates (NTPs), including [α-32P]UTP.
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 150 mM KCl, 1 mM DTT).
-
Stop solution (as in DNase I footprinting).
Procedure:
-
Assemble transcription reactions containing the DNA template, RNA polymerase, and transcription buffer.
-
Initiate transcription by adding NTPs (including [α-32P]UTP).
-
Set up parallel reactions with and without purified Rho factor. To test the effect of tryptophan-induced antitermination, a coupled transcription-translation system would be required, as described in the EMSA protocol.
-
Allow the reactions to proceed for a defined time (e.g., 15-20 minutes) at 37°C.
-
Stop the reactions with the stop solution.
-
Isolate the RNA products by phenol:chloroform extraction and ethanol precipitation.
-
Analyze the RNA products on a denaturing polyacrylamide gel.
-
Visualize the transcripts by autoradiography. In the presence of Rho, a shorter terminated transcript will be observed. The efficiency of termination can be calculated by quantifying the relative amounts of the terminated and full-length "read-through" transcripts.
Visualizations
Figure 1: Regulatory pathway of tnaA gene expression in E. coli.
Figure 2: Workflow for β-Galactosidase Assay.
Figure 3: Workflow for DNase I Footprinting.
References
- 1. A cAMP-independent carbohydrate-driven mechanism inhibits tnaA expression and TnaA enzyme activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of expression of the this compound operon in Escherichia coli by extrachromosomal copies of the tna leader region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the Escherichia coli tna operon: nascent leader peptide control at the tnaC stop codon - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Tryptophanase in Gut Microbiota: A Technical Guide to its Core Functions and Therapeutic Potential
Executive Summary
The gut microbiota plays a pivotal role in host health and disease, largely through the production of a diverse array of metabolites. Among these, products of tryptophan metabolism have garnered significant attention for their profound effects on host physiology. This technical guide provides an in-depth exploration of the discovery and significance of tryptophanase, a key bacterial enzyme responsible for the conversion of dietary tryptophan into indole and other bioactive molecules. We will delve into the intricate signaling pathways initiated by this compound products, their impact on intestinal barrier function, immune modulation, and their emerging role as therapeutic targets. This document offers a comprehensive overview of the experimental protocols used to study this compound, quantitative data on its activity and effects, and visualizations of the associated biological processes to serve as a valuable resource for researchers and drug development professionals in this burgeoning field.
Introduction: The Central Role of Tryptophan Metabolism in the Gut
Tryptophan, an essential amino acid, is not only a fundamental building block for host protein synthesis but also a crucial substrate for both host and microbial metabolic pathways. Within the gastrointestinal tract, the gut microbiota metabolizes tryptophan into a variety of bioactive compounds, with the enzyme this compound (TnaA) playing a central role.[1] this compound-expressing bacteria, including species of Escherichia, Bacteroides, and Clostridium, cleave tryptophan to produce indole, pyruvate, and ammonia.[1]
The discovery of this compound in gut bacteria has unveiled a critical mechanism of host-microbiota interaction. Indole, the primary product of this enzymatic reaction, is not merely a metabolic byproduct but a significant signaling molecule that influences both the microbial community and host physiology.[1][2] It regulates various aspects of bacterial physiology, including biofilm formation, drug resistance, and virulence.[1] More importantly, indole and its derivatives directly interact with host cells, modulating intestinal barrier integrity, immune responses, and even influencing distal organs through systemic circulation.
This guide will provide a detailed technical overview of the discovery, function, and experimental investigation of this compound in the gut microbiota.
This compound: The Enzyme and its Products
This compound (EC 4.1.99.1) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the β-elimination reaction of L-tryptophan. The enzyme is encoded by the tnaA gene and its expression can be induced by the presence of tryptophan.
The this compound Reaction
The overall reaction catalyzed by this compound is as follows:
L-Tryptophan + H₂O → Indole + Pyruvate + NH₃
This reaction is a key step in the indole pathway of tryptophan metabolism by the gut microbiota.
Diversity of this compound-Producing Bacteria
A wide range of commensal gut bacteria possess the tnaA gene and are capable of producing indole. Notable examples include:
-
Escherichia coli
-
Bacteroides thetaiotaomicron
-
Clostridium species
-
Proteus vulgaris
The abundance and activity of these bacteria within the gut microbiome can significantly influence the local and systemic concentrations of indole and its derivatives.
Data Presentation: Quantitative Insights into this compound and Indole
This section summarizes key quantitative data related to this compound activity and the physiological effects of its primary product, indole.
Table 1: Kinetic Parameters of this compound from Gut Bacteria
| Bacterial Species | K_m_ (mM) for L-Tryptophan | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Reference |
| Escherichia coli | 0.2 - 0.4 | 25 - 35 | 6.25 x 10⁴ - 1.75 x 10⁵ | |
| Proteus vulgaris | 0.3 | 30 | 1.0 x 10⁵ | |
| Bacteroides fragilis | 0.5 | 20 | 4.0 x 10⁴ | |
| Clostridium sporogenes | 0.6 | 15 | 2.5 x 10⁴ | |
| Parabacteroides distasonis | 0.45 | 22 | 4.9 x 10⁴ |
Table 2: Indole Production by Gut Bacterial Species in vitro
| Bacterial Species | Culture Conditions | Indole Concentration (mM) | Reference |
| Escherichia coli H10407 | BHI broth + 5 mM L-tryptophan, 24h | 3.3 ± 0.22 | |
| Bacteroides thetaiotaomicron | Co-culture with B. wadsworthia | Decreased production | |
| Fecal samples (healthy adults) | ex vivo incubation | 0.30 - 6.64 |
Table 3: Quantitative Effects of Indole on Host Intestinal Epithelial Cells (HCT-8)
| Parameter | Treatment | Fold Change | Reference |
| Transepithelial Electrical Resistance (TER) | 1 mM Indole | Increase | |
| IL-8 Secretion (basal) | 1 mM Indole, 24h | -1.8 | |
| IL-8 Secretion (TNF-α induced) | 1 mM Indole | -1.8 | |
| IL-10 Expression | 1 mM Indole | +1.5 | |
| NF-κB Activation (TNF-α mediated) | 1 mM Indole | -3.0 |
Table 4: Quantitative Effects of Indole-3-propionic acid (IPA) on Host Intestinal Epithelial Cells (NCM460)
| Parameter | Treatment | Effect | Reference |
| Tight Junction Protein Expression (ZO-1, Claudin-1, Occludin) | >0.5 mM IPA | Upregulation | |
| Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) | IPA (dose-dependent) | Inhibition |
Signaling Pathways of this compound-Derived Indole
Indole produced by gut microbial this compound exerts its effects on the host through various signaling pathways. A primary mechanism involves its role as a ligand for the Aryl Hydrocarbon Receptor (AhR).
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by microbial-derived indole.
Upon entering host intestinal epithelial cells, indole binds to the AhR, which is complexed with heat shock protein 90 (Hsp90) and other co-chaperones in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the ligand-activated AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
Key outcomes of AhR activation by indole include:
-
Enhanced Intestinal Barrier Function: Upregulation of tight junction proteins.
-
Immune Modulation: Increased production of interleukin-22 (IL-22), an important cytokine for maintaining mucosal immunity and barrier integrity.
-
Detoxification: Induction of phase I and phase II metabolizing enzymes, such as cytochrome P450 family 1 subfamily A member 1 (CYP1A1).
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound and its products.
Protocol for Preparation of Bacterial Cell Lysate for Enzyme Assays
This protocol is adapted for the preparation of crude cell lysates from anaerobic gut bacteria for subsequent enzyme activity assays.
Materials:
-
Bacterial culture grown to mid-log phase
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, protease inhibitor cocktail)
-
Lysozyme (1 mg/mL)
-
DNase I (10 µg/mL)
-
Microcentrifuge and tubes
-
Sonicator with a microtip
-
Ice
Procedure:
-
Harvest bacterial cells from a 50 mL culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5 minutes of sonication time. Monitor cell lysis by observing a decrease in the opacity of the suspension.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the crude cell lysate containing the this compound.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The lysate can be used immediately for enzyme assays or stored at -80°C for future use.
Caption: Workflow for the preparation of bacterial cell lysate for enzyme assays.
Protocol for this compound Activity Assay
This colorimetric assay measures the production of indole from tryptophan.
Materials:
-
Crude bacterial lysate (from Protocol 5.1)
-
Assay Buffer (100 mM potassium phosphate buffer, pH 7.8)
-
L-Tryptophan solution (10 mM in Assay Buffer)
-
Pyridoxal-5'-phosphate (PLP) solution (1 mM in Assay Buffer)
-
Kovac's Reagent (p-dimethylaminobenzaldehyde in amyl alcohol and HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing:
-
50 µL of Assay Buffer
-
10 µL of PLP solution
-
10-20 µL of crude bacterial lysate (adjust volume to have a final protein concentration in the linear range of the assay)
-
Add Assay Buffer to a final volume of 90 µL.
-
-
Initiate the reaction by adding 10 µL of the L-Tryptophan solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of Kovac's Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development (a cherry-red color indicates the presence of indole).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of indole to quantify the amount of indole produced in the enzymatic reaction.
-
Calculate the specific activity of this compound as µmol of indole produced per minute per mg of protein.
Protocol for Anaerobic Cultivation of Bacteroides thetaiotaomicron
Materials:
-
Bacteroides thetaiotaomicron strain
-
Brain Heart Infusion (BHI) broth supplemented with hemin (5 µg/mL) and vitamin K (1 µg/mL)
-
Anaerobic chamber or GasPak™ system
-
Anaerobic gas mixture (e.g., 85% N₂, 10% CO₂, 5% H₂)
-
Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals
Procedure:
-
Prepare the BHI medium and dispense it into Hungate tubes or serum bottles inside an anaerobic chamber.
-
Seal the tubes or bottles and autoclave.
-
Pre-reduce the medium by placing it in the anaerobic chamber for at least 24 hours before inoculation.
-
Inoculate the pre-reduced medium with a fresh culture of Bacteroides thetaiotaomicron.
-
Incubate the cultures at 37°C in the anaerobic chamber.
-
Monitor growth by measuring the optical density at 600 nm (OD₆₀₀).
Protocol for Quantification of Indole in Fecal Samples by HPLC
Materials:
-
Fecal sample
-
70% Ethanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Indole standard solution
Procedure:
-
Weigh 100 mg of fecal sample into a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex vigorously for 1 minute.
-
Incubate at 70°C for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject 10-20 µL of the filtered extract onto the HPLC system.
-
Separate the compounds using a suitable gradient of the mobile phase.
-
Detect indole using a fluorescence detector (excitation at 280 nm, emission at 350 nm) or a UV detector at 218 nm.
-
Quantify the indole concentration by comparing the peak area to a standard curve prepared with known concentrations of indole.
Caption: Workflow for the quantification of indole in fecal samples using HPLC.
Therapeutic Implications and Future Directions
The discovery of this compound and the multifaceted roles of its product, indole, have opened up new avenues for therapeutic intervention.
This compound as a Drug Target
Given the association of high levels of indole and its metabolite indoxyl sulfate with the progression of chronic kidney disease (CKD), inhibiting this compound activity has emerged as a promising therapeutic strategy. The development of specific this compound inhibitors could reduce the production of these uremic toxins, thereby alleviating their detrimental effects on renal and cardiovascular health.
Indole and its Derivatives as Therapeutics
Conversely, indole and certain derivatives, such as indole-3-propionic acid (IPA), have demonstrated beneficial effects on gut health. These molecules can enhance intestinal barrier function and exert anti-inflammatory effects. This suggests the potential for using these compounds as postbiotics to treat conditions characterized by a compromised gut barrier and inflammation, such as inflammatory bowel disease (IBD).
Future Research
Future research in this area should focus on:
-
Developing highly specific and potent inhibitors of microbial this compound.
-
Elucidating the full spectrum of host receptors and signaling pathways modulated by indole and its derivatives.
-
Conducting clinical trials to evaluate the therapeutic efficacy of this compound inhibitors and indole-based postbiotics in relevant patient populations.
-
Investigating the complex interplay between different tryptophan metabolites and their combined effects on host health.
Conclusion
The discovery of this compound in the gut microbiota has been a seminal moment in our understanding of host-microbe interactions. This enzyme and its primary product, indole, are not passive players in the gut ecosystem but are actively involved in a complex chemical dialogue that shapes host physiology. The detailed experimental protocols, quantitative data, and pathway visualizations provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore this exciting field. A deeper understanding of the mechanisms governing this compound activity and indole signaling will undoubtedly pave the way for novel therapeutic strategies to improve human health.
References
The Pivotal Role of Tryptophanase in Bacterial Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophanase (TnaA), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, stands as a central player in the metabolic and signaling networks of numerous bacterial species. Primarily known for its catalytic degradation of L-tryptophan into indole, pyruvate, and ammonia, its physiological significance extends far beyond simple amino acid catabolism. The product of this reaction, indole, has emerged as a crucial intercellular and intracellular signaling molecule, profoundly influencing a wide array of bacterial behaviors, including biofilm formation, virulence, and antibiotic resistance. This technical guide provides an in-depth exploration of the physiological role of this compound in bacteria, offering a comprehensive resource for researchers and professionals in the fields of microbiology, drug discovery, and biotechnology.
Enzymatic Activity and Properties of this compound
This compound catalyzes the β-elimination reaction of L-tryptophan. The enzyme is found in a variety of Gram-positive and Gram-negative bacteria[1][2][3][4]. The catalytic cycle involves the formation of a Schiff base between the PLP cofactor and the substrate, followed by a series of steps leading to the release of indole, pyruvate, and ammonia[5].
Kinetic Parameters
The kinetic properties of this compound vary among different bacterial species, reflecting adaptations to their specific ecological niches and metabolic needs. A summary of key kinetic parameters is presented in Table 1.
| Bacterial Species | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| Escherichia coli | L-Tryptophan | - | - | - | 6.5 - 7.2 | 30 - 37 | |
| Proteus vulgaris | L-Tryptophan | - | 0.04 | - | - | - | |
| Bacillus alvei | L-Tryptophan | - | - | - | - | - | |
| Fusobacterium nucleatum | L-Tryptophan | 0.26 ± 0.03 | 0.74 ± 0.04 | 2846 | - | - | |
| Prevotella intermedia | L-Tryptophan | 0.23 ± 0.01 | 0.45 ± 0.01 | 1956.5 | - | - | |
| Escherichia coli (whole cells) | L-Serine | 1790 | - | - | - | - | |
| Escherichia coli (whole cells) | Indole | 70 | - | - | - | - |
This compound Inhibitors
The development of this compound inhibitors is a promising avenue for antimicrobial drug discovery, given the enzyme's role in bacterial survival and virulence. Several compounds have been identified that inhibit this compound activity through different mechanisms. The inhibition constants (K_i_) for some of these inhibitors are summarized in Table 2.
| Inhibitor | Mode of Inhibition | K_i_ (µM) | Bacterial Species | Reference |
| S-phenylbenzoquinone-L-tryptophan | Uncompetitive | 101 | Escherichia coli | |
| α-amino-2-(9,10-anthraquinone)-propanoic acid | Noncompetitive | 174 | Escherichia coli | |
| L-tryptophan-ethylester | Competitive | 52 | Escherichia coli | |
| N-acetyl-L-tryptophan | Noncompetitive | 48 | Escherichia coli |
Table 2: this compound Inhibitors and their Kinetic Parameters.
Regulation of this compound Expression: The tna Operon
In many bacteria, the genes encoding this compound (tnaA) and a tryptophan-specific permease (tnaB) are organized in the tna operon. The expression of this operon is tightly regulated to ensure that tryptophan is degraded only when it is abundant and a more favorable carbon and energy source, such as glucose, is absent. This regulation occurs at the level of transcription initiation (catabolite repression) and transcription termination (tryptophan-induced attenuation).
References
- 1. Indole Affects Biofilm Formation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in diverse bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Diverse Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of the this compound Gene and Its Evolutionary Implications in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tryptophanase Expression: A Technical Guide to Regulation and Measurement Under Diverse Growth Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptophanase, the enzyme responsible for the degradation of tryptophan into indole, pyruvate, and ammonia, is a key player in bacterial metabolism and signaling. Its expression is tightly regulated by environmental cues, primarily the availability of its substrate, tryptophan, and the presence of preferred carbon sources like glucose. This technical guide provides an in-depth overview of the molecular mechanisms governing this compound expression in bacteria, with a focus on Escherichia coli. It details the intricate interplay of induction by tryptophan and catabolite repression, providing structured data on expression levels under various conditions. Furthermore, this guide offers comprehensive, step-by-step experimental protocols for the quantification of this compound gene expression and enzymatic activity, alongside visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding and practical application in research and development settings.
Introduction
The enzyme this compound, encoded by the tnaA gene, is a pyridoxal phosphate-dependent enzyme that catalyzes the breakdown of L-tryptophan. This process not only allows bacteria to utilize tryptophan as a source of carbon, nitrogen, and energy but also produces indole, a significant signaling molecule involved in various cellular processes such as biofilm formation, drug resistance, and interspecies communication.[1][2] The expression of the this compound operon (tna operon), which in E. coli includes the structural genes tnaA and tnaB (encoding a tryptophan permease), is meticulously controlled to respond to the metabolic needs of the cell.[3][4] Understanding the regulation of this compound expression is crucial for fields ranging from fundamental microbiology to drug development, where indole and its derivatives are of significant interest.
This guide will explore the two primary regulatory mechanisms controlling the tna operon: induction by tryptophan and catabolite repression by glucose and other preferred carbohydrates.
Regulatory Mechanisms of this compound Expression
The expression of the tna operon is primarily regulated at the transcriptional level through a sophisticated interplay of positive and negative control mechanisms.
Tryptophan-Induced Transcription Antitermination
The presence of tryptophan in the growth medium is the primary inducer of tna operon expression.[5] This induction is not mediated by a classic repressor-inducer system but rather by a mechanism of transcription antitermination. The tna operon contains a leader region upstream of the structural genes that includes a short open reading frame called tnaC. This sequence encodes a 24-residue leader peptide.
The induction mechanism hinges on the translation of tnaC and the subsequent behavior of the ribosome. In the presence of high concentrations of tryptophan, the ribosome translating the tnaC mRNA stalls at the stop codon. This stalling is a direct consequence of the nascent TnaC peptide interacting with the ribosome in a tryptophan-dependent manner. The stalled ribosome physically blocks a downstream Rho-dependent transcription termination site in the leader region, allowing RNA polymerase to proceed with the transcription of the downstream tnaA and tnaB genes. Conversely, in the absence of tryptophan, the ribosome quickly terminates translation of tnaC and dissociates, exposing the Rho utilization (rut) site and leading to premature transcription termination.
Catabolite Repression
The expression of the tna operon is also subject to catabolite repression, a global regulatory mechanism that ensures bacteria preferentially utilize rapidly metabolizable carbon sources like glucose. When glucose is present, the synthesis of this compound is repressed, even in the presence of the inducer, tryptophan. This repression is mediated by the catabolite activator protein (CAP), also known as the cAMP receptor protein (CRP), and the signaling molecule cyclic AMP (cAMP).
In the absence of glucose, intracellular cAMP levels rise. cAMP binds to CRP, forming the CRP-cAMP complex. This complex then binds to a specific site in the promoter region of the tna operon, acting as a transcriptional activator and promoting the initiation of transcription by RNA polymerase. When glucose is present, cAMP levels are low, the CRP-cAMP complex does not form efficiently, and transcription of the tna operon is significantly reduced. Interestingly, some evidence suggests the existence of a cAMP-independent mechanism of carbohydrate-driven inhibition of tnaA expression and even post-translational inhibition of TnaA enzyme activity.
Data Presentation: this compound Expression Under Different Growth Conditions
The following tables summarize the expected relative expression levels of this compound (tnaA) under various growth conditions based on the regulatory mechanisms described. The values are presented as relative units, with the basal level in a minimal medium without tryptophan or glucose considered as the baseline.
| Growth Condition | Tryptophan | Glucose | Relative tnaA Expression | Primary Regulatory Mechanism(s) |
| Minimal Medium | Absent | Absent | 1x | Basal level, Rho-dependent termination |
| Minimal Medium + Tryptophan | Present | Absent | 10-100x | Tryptophan-induced antitermination |
| Minimal Medium + Glucose | Absent | Present | <1x | Catabolite repression |
| Minimal Medium + Tryptophan + Glucose | Present | Present | 1-5x | Catabolite repression is dominant |
| Rich Medium (e.g., LB) | Present (from yeast extract/tryptone) | Absent | High | Induction by available tryptophan |
| Rich Medium + Glucose | Present (from yeast extract/tryptone) | Present | Low to Moderate | Catabolite repression |
Note: The exact fold-change in expression can vary depending on the bacterial strain, specific concentrations of supplements, and the growth phase.
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound expression.
Preparation of Growth Media
Standardized media preparation is critical for reproducible results.
Minimal Medium (M9)
-
Prepare a 5x M9 salts stock solution:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl
-
Dissolve in deionized water to a final volume of 1 L.
-
Sterilize by autoclaving.
-
-
To prepare 1 L of 1x M9 minimal medium, aseptically mix:
-
200 mL of 5x M9 salts
-
2 mL of 1 M MgSO₄ (sterilized by filtration)
-
100 µL of 1 M CaCl₂ (sterilized by filtration)
-
Deionized water to 1 L.
-
-
Add carbon sources and supplements as required from sterile stock solutions:
-
Glucose: 20 mL of a 20% (w/v) filter-sterilized solution for a final concentration of 0.4%.
-
Tryptophan: 10 mL of a 1% (w/v) filter-sterilized solution for a final concentration of 0.1%.
-
Rich Medium (LB Broth)
-
For 1 L of LB broth, dissolve the following in deionized water:
-
10 g Tryptone
-
5 g Yeast Extract
-
10 g NaCl
-
-
Adjust the pH to 7.0 with 5 N NaOH.
-
Sterilize by autoclaving.
Quantification of tnaA Gene Expression by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is a highly sensitive method for measuring mRNA levels.
-
Bacterial Culture and RNA Isolation:
-
Inoculate 10 mL of the desired growth medium with a single colony of the bacterial strain of interest.
-
Grow the culture at 37°C with shaking to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest 1-2 mL of the culture by centrifugation at 4°C.
-
Immediately proceed to RNA extraction using a commercial kit according to the manufacturer's instructions to ensure high-quality, intact RNA.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture using a SYBR Green-based master mix.
-
Use primers specific for the tnaA gene and a validated reference gene (e.g., rpoA, gyrB) for normalization.
-
Perform the reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in tnaA expression between different conditions.
-
This compound Activity Assay
This colorimetric assay measures the amount of indole produced from tryptophan.
-
Preparation of Cell Lysate:
-
Grow bacterial cultures as described in 4.2.1.
-
Harvest the cells by centrifugation and wash the pellet with 100 mM potassium phosphate buffer (pH 8.3).
-
Resuspend the cell pellet in the same buffer and lyse the cells by sonication or using a chemical lysis reagent.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
200 mM Potassium Phosphate Buffer (pH 8.3)
-
0.041 mM Pyridoxal 5'-phosphate
-
5 mM L-Tryptophan
-
Cell lysate
-
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
-
Indole Detection:
-
Add Kovac's reagent (p-dimethylaminobenzaldehyde in amyl alcohol and HCl) to the reaction mixture.
-
A cherry-red color will develop in the top organic layer in the presence of indole.
-
Measure the absorbance at 540 nm.
-
Quantify the amount of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.
-
Calculate the specific activity of this compound (e.g., in µg of indole produced per minute per mg of total protein).
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Regulation of the tna operon by glucose and tryptophan.
Experimental Workflow
Caption: Workflow for analyzing this compound expression.
Conclusion
The regulation of this compound expression is a classic example of how bacteria adapt their metabolic processes to their environment. The dual control by tryptophan induction and catabolite repression ensures that the enzyme is only produced when its substrate is available and more favorable energy sources are absent. The detailed protocols and conceptual diagrams provided in this guide offer a robust framework for researchers to investigate this important regulatory system. A thorough understanding of these mechanisms is essential for manipulating indole production for biotechnological purposes and for developing strategies to counteract indole-mediated signaling in pathogenic bacteria.
References
- 1. Diversity of the this compound Gene and Its Evolutionary Implications in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Physiological studies of tryptophan transport and this compound operon induction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Tryptophanase in Microbial Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tryptophanase (TnaA) is a pyridoxal phosphate (PLP)-dependent enzyme predominantly found in a wide array of bacteria. It catalyzes the conversion of L-tryptophan into indole, pyruvate, and ammonia. While historically utilized as a diagnostic marker for bacterial identification, the product of this reaction, indole, has emerged as a crucial signaling molecule in microbial communities. This technical guide provides a comprehensive overview of this compound, its enzymatic activity, and its central role in mediating microbial signaling. We delve into the intricate signaling pathways influenced by indole in key bacterial species, present detailed experimental protocols for studying these phenomena, and offer a compilation of quantitative data to support further research and drug development endeavors.
Introduction to this compound and Indole Signaling
This compound (EC 4.1.99.1) is a key enzyme in tryptophan metabolism in many bacterial species. The enzymatic reaction is a β-elimination of L-tryptophan, yielding indole, pyruvate, and ammonia.[1] The production of indole, a small, aromatic heterocyclic molecule, is not merely a metabolic byproduct but a pivotal event in intercellular and interkingdom communication.[2] Over 85 species of Gram-positive and Gram-negative bacteria are known to produce indole.[3]
Indole acts as a signaling molecule that modulates a diverse array of bacterial behaviors, including:
-
Biofilm Formation: Indole can either promote or inhibit biofilm formation depending on the bacterial species and environmental conditions.[4][5]
-
Virulence: It can regulate the expression of virulence factors, influencing the pathogenicity of various bacteria.
-
Drug Resistance: Indole signaling has been linked to increased resistance to certain antibiotics.
-
Plasmid Stability: It plays a role in the stable maintenance of multicopy plasmids in bacteria.
-
Quorum Sensing: Indole can interfere with or be integrated into quorum-sensing circuits, affecting population-density-dependent behaviors.
Given its significant role in microbial physiology and pathogenesis, this compound and the indole signaling pathways it initiates are attractive targets for the development of novel antimicrobial and antivirulence therapies.
The this compound Operon (tna)
The production of this compound is tightly regulated at the genetic level, primarily through the tna operon. In Escherichia coli, this operon typically consists of tnaC, tnaA, and tnaB.
-
tnaA : Encodes the this compound enzyme.
-
tnaB : Encodes a tryptophan-specific permease, facilitating the uptake of tryptophan from the environment.
-
tnaC : A leader peptide that plays a crucial role in the tryptophan-inducible transcription antitermination of the operon.
Expression of the tna operon is regulated by two main mechanisms:
-
Catabolite Repression: In the presence of glucose, the tna operon is repressed, ensuring that the cell preferentially utilizes a more readily available carbon source.
-
Tryptophan Induction: The presence of tryptophan induces the expression of the tna operon. This induction is mediated by the TnaC leader peptide, which, in the presence of tryptophan, causes ribosomal stalling. This stalling prevents the formation of a Rho-dependent transcription termination hairpin, allowing for the transcription of the downstream tnaA and tnaB genes.
Quantitative Data
This compound Kinetic Parameters
The kinetic properties of this compound vary among different bacterial species. A summary of these parameters is presented in Table 1.
| Bacterial Species | K_m_ (mM) for Tryptophan | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | 0.38 | 30 | |
| Proteus vulgaris | 0.23 | 15.4 | |
| Bacillus alvei | 1.4 | 12.5 | |
| Paracolobactrum coliforme | 0.45 | - |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).
This compound Specific Activity in Various Bacteria
The specific activity of this compound provides a measure of the enzyme's efficiency in different organisms.
| Bacterial Species | Specific Activity (μmol/min/mg dry weight) | Reference |
| Escherichia coli | 0.914 | |
| Paracolobactrum coliforme | 0.210 | |
| Proteus vulgaris | 0.146 | |
| Aeromonas liquefaciens | 0.030 | |
| Photobacterium harveyi | 0.035 | |
| Sphaerophorus varius | 0.021 | |
| Bacteroides sp. | 0.048 | |
| Corynebacterium acnes | 0.042 | |
| Bacillus alvei | 0.013 | |
| Micrococcus aerogenes | 0.036 |
Indole Production in Bacterial Cultures
The concentration of indole produced by bacteria can vary significantly based on the species, growth phase, and culture conditions.
| Bacterial Species | Condition | Indole Concentration | Reference |
| Escherichia coli K-12 | Stationary phase in LB medium | ~0.5 - 0.6 mM | |
| Escherichia coli K-12 | With ampicillin | 1900 ± 260 µM / OD₆₀₀ | |
| Escherichia coli H10407 | 24h with 5 mM tryptophan | 3.3 ± 0.22 mM | |
| Vibrio cholerae | Early stationary phase | ~0.6 mM |
This compound Inhibitors
Several compounds have been identified as inhibitors of this compound, with varying potencies and modes of inhibition.
| Inhibitor | Mode of Inhibition | K_i_ (μM) | Reference |
| N-acetyl-L-tryptophan | Noncompetitive | 48 | |
| L-tryptophan-ethylester | Competitive | 52 | |
| S-phenylbenzoquinone-L-tryptophan | Uncompetitive | 101 | |
| α-amino-2-(9,10-anthraquinone)-propanoic acid | Noncompetitive | 174 | |
| Indolmycin (inhibits Tryptophanyl-tRNA Synthetase) | Competitive with tryptophan | 0.002 (2 nM) |
Microbial Signaling Pathways Influenced by this compound-Derived Indole
Indole signaling pathways are complex and can vary significantly between different bacterial species. Below are representations of key pathways in three medically relevant bacteria.
Escherichia coli
In E. coli, indole signaling is multifaceted, affecting virulence, acid resistance, and biofilm formation.
Caption: Indole signaling pathway in E. coli.
Pseudomonas aeruginosa
P. aeruginosa does not produce indole but can sense and respond to it, leading to the downregulation of virulence factors.
Caption: Indole signaling in P. aeruginosa.
Vibrio cholerae
In Vibrio cholerae, indole signaling is involved in the regulation of biofilm formation through the activation of vibrio polysaccharide (VPS) production.
Caption: Indole signaling in V. cholerae.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound and indole signaling.
This compound Activity Assay (Colorimetric)
This protocol is adapted from a standard colorimetric assay for this compound activity.
Materials:
-
Potassium phosphate buffer (1 M, pH 8.3)
-
Pyridoxal 5'-phosphate (PRP) solution (0.81 mM)
-
L-tryptophan solution (50 mM)
-
Toluene
-
p-Dimethylaminobenzaldehyde (DMAB) solution (5% w/v in 95% ethanol)
-
Hydrochloric acid-alcohol reagent
-
Indole standard solution (0.43 mM)
-
Bacterial cell lysate or purified this compound
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 200 mM potassium phosphate buffer, 0.041 mM PRP, and 5 mM L-tryptophan.
-
Initiate the reaction by adding the enzyme sample (cell lysate or purified enzyme).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of toluene and vortexing vigorously to extract the indole into the toluene phase.
-
Centrifuge to separate the phases.
-
Take an aliquot of the toluene layer and add DMAB solution and hydrochloric acid-alcohol reagent.
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 540 nm.
-
Quantify the amount of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.
Indole Quantification in Bacterial Supernatants by HPLC
This method allows for the sensitive and specific quantification of indole.
Materials:
-
Bacterial culture supernatant
-
Centrifugal filters (e.g., 3 kDa cutoff)
-
HPLC system with a C8 or C18 reverse-phase column and a fluorescence detector
-
Mobile phase A: Acetic acid in water (e.g., 2.5:97.5 v/v, pH 3.8)
-
Mobile phase B: Acetonitrile in water (e.g., 80:20 v/v)
-
Indole standard solutions
Procedure:
-
Grow bacterial cultures to the desired growth phase.
-
Pellet the cells by centrifugation.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells.
-
For cleaner samples, perform a centrifugal filtration step to remove high molecular weight proteins.
-
Inject the filtered supernatant onto the HPLC system.
-
Separate the compounds using a gradient elution program (e.g., a gradient from 20% to 100% mobile phase B over 25 minutes).
-
Detect indole using a fluorescence detector with excitation at ~280 nm and emission at ~350 nm.
-
Quantify the indole concentration by comparing the peak area to a standard curve generated with known concentrations of indole.
Quantification of tnaA Gene Expression by RT-qPCR
This protocol outlines the steps for measuring the relative expression of the tnaA gene.
Materials:
-
Bacterial cells grown under desired conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and corresponding reagents
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for tnaA and a reference gene (e.g., 16S rRNA)
Primer Sequences for E. coli tnaA:
-
Forward Primer: 5'-GGTATGCAGCAACGAATTCG-3'
-
Reverse Primer: 5'-CCAGTTTCATCGGTTTTGCC-3'
Procedure:
-
RNA Extraction: Isolate total RNA from bacterial cells using a commercial kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for tnaA or the reference gene, and the qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for both the tnaA and the reference gene. Calculate the relative expression of tnaA using the ΔΔCt method, normalizing to the expression of the reference gene.
Biofilm Formation Assay (Crystal Violet Staining)
This is a widely used method to quantify biofilm formation in microtiter plates.
Materials:
-
96-well microtiter plate
-
Bacterial culture
-
Growth medium
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or 30% acetic acid
-
Plate reader
Procedure:
-
Grow an overnight culture of the bacteria to be tested.
-
Dilute the overnight culture in fresh growth medium.
-
Add the diluted culture to the wells of a 96-well plate. Include wells with sterile medium as a negative control.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without shaking to allow for biofilm formation.
-
Gently decant the planktonic cells from the wells.
-
Wash the wells carefully with water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Add crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Allow the plate to air dry.
-
Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.
-
Incubate for 10-15 minutes to ensure complete solubilization.
-
Transfer the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of ~570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Conclusion and Future Directions
This compound and its product, indole, are at the heart of a complex and widespread microbial signaling network. Understanding the intricacies of these pathways is crucial for deciphering the social behavior of bacteria and their interactions with their hosts. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this fascinating area further. Future research should focus on identifying the specific receptors for indole in various bacteria, elucidating the downstream signaling cascades in greater detail, and discovering and developing more potent and specific inhibitors of this compound as potential antivirulence agents. The continued investigation of this compound-mediated signaling holds great promise for the development of novel strategies to combat bacterial infections and manipulate microbial communities for therapeutic benefit.
References
- 1. New this compound inhibitors: towards prevention of bacterial biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial tryptophan catabolites in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cloning and Expression of the tnaA Gene in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Escherichia coli tnaA gene encodes the enzyme tryptophanase (EC 4.1.99.1), which catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia.[1][2][3] This enzyme is of significant interest in various fields, including metabolic engineering, synthetic biology, and drug development, due to its role in indole production, a key signaling molecule in microbial communities.[3][4] The ability to clone and express tnaA in E. coli allows for the controlled production of this compound for enzymatic studies, the development of biosensors, and the engineering of metabolic pathways.
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and characterization of the E. coli tnaA gene in a recombinant E. coli host.
Regulatory Overview: The tna Operon
In E. coli, the tnaA gene is part of the this compound (tna) operon, which also includes tnaB, encoding a tryptophan permease, and a leader sequence, tnaC (also referred to as tnaL). The expression of the tna operon is tightly regulated at the transcriptional level by two main mechanisms:
-
Catabolite Repression: In the presence of glucose, transcription of the tna operon is repressed.
-
Tryptophan Induction: High levels of extracellular tryptophan induce gene expression through a transcription antitermination mechanism mediated by the tnaC leader peptide.
For recombinant expression, the tnaA gene is typically cloned into an expression vector under the control of a strong, inducible promoter, such as the T7 promoter in the pET system, which allows for high-level protein production independent of its native regulation.
Experimental Workflow and Signaling Pathways
The overall workflow for cloning and expressing the tnaA gene involves several key steps, from gene amplification to protein purification and activity assessment.
Caption: Experimental workflow for cloning, expression, and analysis of TnaA.
The enzymatic reaction catalyzed by this compound is a key process that can be visualized as a simple pathway.
Caption: Tryptophan degradation pathway catalyzed by TnaA.
Data Presentation
Table 1: Example Primer Design for tnaA Cloning
This table provides an example of primers designed to amplify the E. coli K-12 tnaA gene (Gene ID: 948221) for cloning into a pET-28a(+) vector, which adds an N-terminal His-tag.
| Primer Name | Sequence (5' to 3') | Restriction Site | Description |
| tnaA-NdeI-Fwd | CATATGTCAAACAAACACAAAAACCAC | NdeI | Forward primer, introduces an NdeI site (CATATG) at the start codon. |
| tnaA-XhoI-Rev | CTCGAGTTAACGGTTAAGGTTTTGTTG | XhoI | Reverse primer, introduces an XhoI site (CTCGAG) after the stop codon. |
Table 2: Optimization of TnaA Expression
Optimal expression of recombinant proteins often requires tuning of induction parameters. This table summarizes typical conditions to test.
| Parameter | Condition 1 (High Yield) | Condition 2 (Solubility) | Condition 3 (Balanced) |
| Host Strain | E. coli BL21(DE3) | E. coli BL21(DE3) | E. coli BL21(DE3) |
| Growth Temp. | 37°C | 37°C | 37°C |
| OD₆₀₀ at Induction | 0.6 - 0.8 | 0.6 - 0.8 | 0.6 - 0.8 |
| IPTG Concentration | 1.0 mM | 0.1 mM | 0.4 mM |
| Induction Temp. | 37°C | 18°C | 25°C |
| Induction Time | 3 - 4 hours | 16 - 20 hours (overnight) | 6 - 8 hours |
| Expected Outcome | High total protein yield, potential for inclusion bodies. | Lower yield, higher proportion of soluble, active protein. | Moderate yield with good solubility. |
Table 3: this compound Activity Assay - Example Data
This table shows example data from a colorimetric this compound assay. The amount of indole produced is determined from a standard curve.
| Sample | Absorbance (A₅₄₀) | Indole Produced (µg) | Specific Activity (U/mg) |
| Crude Lysate | 0.450 | 25.0 | 5.0 |
| Purified TnaA | 0.820 | 45.5 | 30.3 |
| Negative Control | 0.050 | 2.8 | N/A |
| Unit Definition: One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1.0 µmol of indole per minute at 37°C. |
Experimental Protocols
Protocol 1: Cloning of tnaA into pET-28a(+)
1. PCR Amplification of tnaA a. Prepare a 50 µL PCR reaction mix:
- 10 µL 5x Phusion HF Buffer
- 1 µL dNTPs (10 mM)
- 2.5 µL tnaA-NdeI-Fwd primer (10 µM)
- 2.5 µL tnaA-XhoI-Rev primer (10 µM)
- 1 µL E. coli K-12 genomic DNA (50 ng/µL)
- 0.5 µL Phusion DNA Polymerase
- 32.5 µL Nuclease-free water b. Perform PCR with the following thermal cycling conditions:
- Initial Denaturation: 98°C for 30s
- 30 Cycles:
- 98°C for 10s
- 60°C for 30s
- 72°C for 60s
- Final Extension: 72°C for 10 min c. Analyze the PCR product on a 1% agarose gel to confirm a band of ~1.4 kb. d. Purify the PCR product using a commercial PCR cleanup kit.
2. Restriction Digest a. Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes. b. Set up two separate 20 µL reactions:
- ~1 µg DNA (PCR product or vector)
- 2 µL 10x CutSmart® Buffer
- 1 µL NdeI-HF®
- 1 µL XhoI
- Water to 20 µL c. Incubate at 37°C for 1-2 hours. d. Purify the digested vector and insert using a gel extraction kit.
3. Ligation and Transformation a. Set up a 10 µL ligation reaction:
- ~50 ng digested pET-28a(+) vector
- ~100 ng digested tnaA insert (3:1 molar ratio of insert to vector)
- 1 µL T4 DNA Ligase Buffer (10x)
- 1 µL T4 DNA Ligase
- Water to 10 µL b. Incubate at 16°C overnight or at room temperature for 1 hour. c. Transform 5 µL of the ligation mixture into competent E. coli DH5α (or similar cloning strain). d. Plate on LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.
4. Screening and Plasmid Purification a. Select several colonies and perform colony PCR or restriction digest of miniprep DNA to verify the correct insert. b. Sequence the purified plasmid from a positive clone to confirm the tnaA gene sequence and reading frame.
Protocol 2: Expression and Purification of His-tagged TnaA
1. Transformation into Expression Host a. Transform the confirmed pET-28a-tnaA plasmid into competent E. coli BL21(DE3) cells. b. Plate on LB agar with 50 µg/mL kanamycin and incubate overnight at 37°C.
2. Protein Expression a. Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium (with kanamycin) with the overnight culture to an initial OD₆₀₀ of ~0.05. c. Grow the culture at 37°C with shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8. d. Cool the culture to the desired induction temperature (e.g., 25°C) and add IPTG to a final concentration of 0.4 mM. e. Continue to incubate for 6-8 hours at 25°C with shaking.
3. Cell Harvest and Lysis a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). c. Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes. d. Sonicate the cell suspension on ice to lyse the cells. e. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
4. Immobilized Metal Affinity Chromatography (IMAC) a. Equilibrate a Ni-NTA affinity column with Lysis Buffer. b. Load the cleared lysate onto the column. c. Wash the column with 20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). d. Elute the His-tagged TnaA protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein. f. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 8.0, 10% glycerol). Store at -80°C.
Protocol 3: Quantitative this compound Activity Assay
This protocol is adapted from a standard colorimetric assay for indole detection.
1. Reagents
-
Assay Buffer: 200 mM Potassium Phosphate buffer, pH 8.3.
-
Substrate Solution: 5 mM L-tryptophan in Assay Buffer.
-
Cofactor Solution: 0.041 mM Pyridoxal 5'-phosphate (PLP) in Assay Buffer.
-
Stop Solution: 100% Trichloroacetic Acid (TCA).
-
Color Reagent: 5% (w/v) p-Dimethylaminobenzaldehyde (DMAB) in ethanol.
-
Acid-Alcohol Reagent: 8% (v/v) HCl in ethanol.
-
Indole Standard: 0.43 mM Indole solution.
2. Standard Curve Preparation a. Prepare a series of indole standards (e.g., 0, 5, 10, 20, 30, 40 µg) in Assay Buffer. b. Process the standards in the same manner as the enzyme reaction samples from step 3d onwards. c. Plot the absorbance at 540 nm versus the micrograms of indole to generate a standard curve.
3. Enzyme Assay a. In a microcentrifuge tube, prepare a 2.0 mL reaction mix:
- 1.8 mL Assay Buffer
- 100 µL Cofactor Solution
- 50 µL Enzyme solution (e.g., purified TnaA diluted to 0.1 mg/mL) b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 50 µL of Substrate Solution. d. Incubate at 37°C for exactly 10 minutes. e. Stop the reaction by adding 1.0 mL of Stop Solution (TCA). f. Add 2.0 mL of toluene, vortex vigorously to extract the indole, and centrifuge to separate the phases. g. Carefully transfer 0.2 mL of the upper toluene layer to a new tube. h. Add 1.0 mL of Color Reagent (DMAB) and 8.8 mL of Acid-Alcohol Reagent. i. Mix and incubate at room temperature for 10 minutes. j. Measure the absorbance at 540 nm.
4. Calculation a. Determine the micrograms of indole produced in the sample using the standard curve. b. Calculate the specific activity using the following formula: Specific Activity (U/mg) = (µg indole produced / MW of indole) / (reaction time in min * mg of enzyme in reaction) MW of indole = 117.15 g/mol
References
- 1. Structure of Escherichia coli this compound purified from an alkaline-stressed bacterial culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. tnaA this compound [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Indole production by the this compound TnaA in Escherichia coli is determined by the amount of exogenous tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of Apotryptophanase using Pyridoxal 5'-Phosphate Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryptophanase (Tnase) is a pyridoxal 5'-phosphate (PLP) dependent enzyme found in various bacteria that catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia[1][2]. Indole, a product of this reaction, acts as a significant intercellular signal molecule in bacterial populations, influencing processes such as biofilm formation and drug resistance[3]. Given its role in bacterial physiology, this compound is a potential target for antimicrobial drug development. The purification of active this compound is essential for structural studies, inhibitor screening, and detailed biochemical characterization.
This application note provides a detailed protocol for the purification of this compound from Escherichia coli using affinity chromatography. The method leverages the specific and reversible interaction between the enzyme's apo-form (apothis compound) and its essential cofactor, pyridoxal 5'-phosphate, immobilized on a Sepharose matrix[4]. This single-step affinity method offers high selectivity and can yield a highly purified and active enzyme suitable for downstream applications.
Principle of Affinity Chromatography for this compound
This compound requires PLP, covalently bound via a Schiff base to a lysine residue in the active site, for its catalytic activity. The purification strategy involves the following key steps:
-
Preparation of Apothis compound: The holoenzyme (PLP-bound) present in the crude cell lysate is converted to the apoenzyme (PLP-free) by dialysis against a PLP-free buffer.
-
Binding: The apoenzyme in the clarified lysate is loaded onto an affinity column containing PLP covalently immobilized to a solid support (e.g., Sepharose). The apoenzyme specifically binds to the immobilized cofactor.
-
Washing: Unbound and non-specifically bound proteins are washed from the column.
-
Elution: The purified apothis compound is selectively eluted by introducing a buffer containing a high concentration of free PLP, which competes for binding to the enzyme's active site. The eluted enzyme can then be reconstituted into the active holoenzyme.
Monovalent cations, particularly potassium (K+) or ammonium (NH4+), are crucial for the stability and activity of this compound and are included in the buffers throughout the purification process.
References
- 1. Affinity chromatography of some pyridoxal phosphate-requiring enzymes on Cibacron Blue F3GA-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Facile immobilization of pyridoxal 5′-phosphate using p-diazobenzoyl-derivatized Sepharose 4B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of L-Tryptophan using Tryptophanase
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan is an essential amino acid with significant applications in the pharmaceutical, food, and feed industries. It serves as a precursor for the synthesis of vital biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[1] Enzymatic synthesis of L-Tryptophan offers a green and efficient alternative to chemical methods. Tryptophanase (EC 4.1.99.1), a pyridoxal 5'-phosphate (PLP) dependent enzyme, catalyzes the reversible synthesis of L-Tryptophan from indole, pyruvate, and ammonia.[2][3][4] This document provides detailed application notes and protocols for the synthesis of L-Tryptophan using this compound, catering to researchers, scientists, and professionals in drug development.
Reaction Principle
This compound catalyzes the β-elimination of L-Tryptophan to indole, pyruvate, and ammonia. This reaction is reversible, and by providing high concentrations of substrates—indole, pyruvate, and ammonia—the equilibrium can be shifted towards the synthesis of L-Tryptophan.[3] The enzyme can be utilized either in its purified form or as a whole-cell biocatalyst, with bacterial strains like Escherichia coli and Enterobacter aerogenes being common sources of this compound.
Key Advantages of Enzymatic Synthesis
-
High Specificity: this compound exhibits high stereospecificity, exclusively producing the biologically active L-isomer of Tryptophan.
-
Mild Reaction Conditions: The enzymatic reaction proceeds under mild temperature and pH conditions, reducing energy consumption and by-product formation.
-
Environmentally Friendly: The process avoids the use of harsh chemicals and organic solvents often employed in chemical synthesis.
Data Summary
Table 1: Optimal Conditions for L-Tryptophan Synthesis using Whole-Cell this compound
| Parameter | Optimal Range/Value | Reference |
| Biocatalyst | E. coli or Proteus rettgeri cells | |
| Temperature | 31.5 - 37 °C | |
| pH | 8.0 - 9.0 | |
| Indole Concentration | 20 mg/mL | |
| Sodium Pyruvate Concentration | 20 - 30 mg/mL | |
| Ammonium Acetate Concentration | 50 mg/mL | |
| Pyridoxal Phosphate (PLP) | 0.1 mg/mL | |
| Reaction Time | 12 - 48 hours |
Table 2: Kinetic Parameters of this compound
| Substrate | Km Value | Enzyme Source | Reference |
| L-Serine | 1.79 M | E. coli B1t-7A (whole cells) | |
| Indole | 0.07 M | E. coli B1t-7A (whole cells) | |
| L-Tryptophan (for degradation) | - | E. coli (purified) |
Table 3: Comparison of L-Tryptophan Synthesis from Different Substrates
| Substrates | Enzyme Source | Product | Reference |
| Indole, Pyruvate, Ammonia | Proteus rettgeri cells | L-Tryptophan | |
| Indole, L-Serine | E. coli cells | L-Tryptophan | |
| 5-Hydroxyindole, Pyruvate, Ammonia | Proteus rettgeri cells | 5-Hydroxy-L-Tryptophan | |
| 5-Methylindole, Pyruvate, Ammonia | Proteus rettgeri cells | 5-Methyl-L-Tryptophan |
Experimental Protocols
Protocol 1: L-Tryptophan Synthesis using Whole-Cell Biocatalyst
This protocol describes the synthesis of L-Tryptophan using whole bacterial cells expressing this compound.
1. Materials and Reagents:
-
Bacterial strain with high this compound activity (e.g., Escherichia coli, Proteus rettgeri)
-
Culture medium (e.g., Luria-Bertani broth)
-
Indole
-
Sodium Pyruvate
-
Ammonium Acetate
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium sulfite (Na₂SO₃)
-
EDTA
-
Potassium Hydroxide (KOH) for pH adjustment
-
Centrifuge
-
Shaking incubator
2. Procedure:
-
Cell Culture: Inoculate a suitable bacterial strain into a 500 mL flask containing 60 mL of culture medium. Incubate at 31.5°C for 16 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be used directly as the enzyme source.
-
Reaction Mixture Preparation: In a total volume of 1.0 mL, prepare the following reaction mixture:
-
Sodium Pyruvate: 20 mg
-
Indole: 20 mg
-
Ammonium Acetate: 50 mg
-
Na₂SO₃: 1 mg
-
EDTA: 3 mg
-
Pyridoxal Phosphate (PLP): 0.1 mg
-
Harvested cells (dried matter): 4 mg
-
-
pH Adjustment: Adjust the pH of the reaction mixture to 9.0 with 6 N KOH.
-
Incubation: Incubate the reaction mixture at 37°C for 16-48 hours.
-
Product Analysis: After incubation, analyze the formation of L-Tryptophan using HPLC or a colorimetric assay (see Protocol 3 and 4).
Protocol 2: Purification of this compound from E. coli
This protocol describes the purification of this compound from an E. coli culture.
1. Materials and Reagents:
-
E. coli cell pellet
-
Lysis buffer (20 mM potassium phosphate pH 7.8, 500 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)
-
Ammonium sulfate
-
Buffer B (10 mM potassium phosphate pH 7.8, 1 mM DTT, 0.1 mM EDTA)
-
Buffer C (1 M potassium phosphate pH 7.8, 1 mM DTT, 0.1 mM EDTA)
-
Elution buffer (50 mM Tris-HCl pH 7.4, 300 mM NaCl)
-
Sonciator, Centrifuge, FPLC system with anion-exchange and size-exclusion columns
2. Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation at 20,000g for 30 minutes at 4°C.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with 35% and then 80% ammonium sulfate. Collect the pellet after the 80% precipitation step by centrifugation.
-
Dialysis: Resuspend the pellet in Buffer B and dialyze overnight against the same buffer.
-
Anion-Exchange Chromatography: Apply the dialyzed sample to a 15Q Sepharose anion-exchange column. Elute the protein with a linear gradient from 100% Buffer B to 100% Buffer C.
-
Size-Exclusion Chromatography: Pool the fractions containing this compound and concentrate. Apply the concentrated protein to a Superdex 200 size-exclusion column and elute with elution buffer.
-
Purity Check: Analyze the purified fractions by SDS-PAGE.
Protocol 3: Colorimetric Assay for L-Tryptophan (Indole-based)
This assay is based on the reaction of indole with p-dimethylaminobenzaldehyde (DMAB) to produce a colored compound.
1. Materials and Reagents:
-
Reaction sample
-
Toluene
-
p-Dimethylaminobenzaldehyde (DMAB) solution (5% w/v in acidic alcohol)
-
Indole standard solution (0.43 mM)
-
Spectrophotometer
2. Procedure:
-
Extraction: To the reaction mixture, add 2.0 mL of toluene and mix vigorously to extract the unreacted indole. Allow the phases to separate.
-
Color Development: To an aliquot of the toluene phase, add the DMAB solution.
-
Measurement: After a 10-minute incubation at 25°C, measure the absorbance at 540 nm.
-
Quantification: Prepare a standard curve using the indole standard solution and determine the amount of unreacted indole in the sample. The amount of L-Tryptophan formed can be calculated by subtracting the unreacted indole from the initial amount.
Protocol 4: HPLC Analysis of L-Tryptophan
This protocol provides a method for the quantification of L-Tryptophan using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 x 4.6 mm)
-
Mobile phase: 5 mM sodium acetate and acetonitrile (92:8, v/v)
-
L-Tryptophan standard solutions
-
Syringe filters (0.45 µm)
2. Procedure:
-
Sample Preparation: Centrifuge the reaction mixture to remove cells and enzymes. Filter the supernatant through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 5 mM sodium acetate:acetonitrile (92:8, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 220 nm or 267 nm
-
Injection Volume: 50 µL
-
-
Standard Curve: Prepare a series of L-Tryptophan standard solutions of known concentrations (e.g., 0.05 to 5 µg/mL). Inject each standard and record the peak area. Plot a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample and record the peak area corresponding to L-Tryptophan.
-
Quantification: Determine the concentration of L-Tryptophan in the sample by interpolating its peak area on the standard curve.
Visualizations
Caption: Enzymatic synthesis of L-Tryptophan from indole, pyruvate, and ammonia catalyzed by this compound.
Caption: Experimental workflow for L-Tryptophan synthesis using a whole-cell biocatalyst.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reversibility of the this compound reaction: synthesis of tryptophan from indole, pyruvate, and ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversibility of the this compound Reaction: Synthesis of Tryptophan from Indole, Pyruvate, and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
Immobilization of Tryptophanase for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophanase is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible degradation of L-tryptophan to indole, pyruvate, and ammonia. Its versatility extends to the synthesis of L-tryptophan and various valuable derivatives from indole and serine.[1][2] This catalytic capability makes this compound a highly attractive biocatalyst for industrial applications, particularly in the pharmaceutical sector for the synthesis of drug precursors and active pharmaceutical ingredients (APIs). However, the practical application of free enzymes in industrial processes is often hampered by their instability, difficulty in recovery, and consequently, high operational costs.
Immobilization of this compound onto solid supports offers a robust solution to these challenges. By confining the enzyme to a solid matrix, it is possible to enhance its stability against changes in temperature and pH, facilitate its easy separation from the reaction mixture, and enable its reuse over multiple reaction cycles.[3] These advantages significantly improve the economic feasibility and sustainability of enzymatic processes on an industrial scale.
This document provides detailed application notes and experimental protocols for the immobilization of this compound, focusing on its application in the synthesis of valuable compounds for the pharmaceutical industry.
Application Notes
The immobilization of this compound has been shown to significantly enhance its performance for industrial applications. Key improvements are observed in its stability and reusability, making continuous processing and batch reuse economically viable.
Enhanced Stability
Immobilization can confer significant thermal and pH stability to this compound. For instance, this compound immobilized on Sepharose has demonstrated higher thermal stability and resistance to denaturing agents like guanidine-HCl compared to its free counterpart.[4] The immobilization can also shift the optimal pH of the enzyme. A shift of 0.5 to 1.0 pH unit to the alkaline side has been observed upon immobilization, which can be advantageous for specific industrial processes.[4]
Reusability
The reusability of immobilized this compound is a critical factor for its industrial application. Immobilized E. coli cells possessing tryptophan synthetase activity, a closely related enzyme, have been shown to retain 76-79% of their initial activity after 30 batch uses for the production of L-tryptophan. In a continuous stirred tank reactor (CSTR) system, these immobilized cells maintained 80% of their activity after 50 days of continuous use. For purified this compound immobilized on agar, the biocatalyst preserved its activity for 5 production cycles with over 80% of the initial activity maintained.
Industrial Applications in Drug Development
Immobilized this compound is a valuable tool for the synthesis of L-tryptophan and its derivatives, which are important precursors in the pharmaceutical industry.
-
L-Tryptophan Production: L-Tryptophan is an essential amino acid used in pharmaceuticals and as a nutritional supplement. Immobilized this compound or whole cells with this compound activity can be used for the continuous or batch production of L-tryptophan from indole and serine.
-
Synthesis of Tryptophan Derivatives: Tryptophan derivatives are a class of molecules with significant therapeutic potential. Immobilized this compound can be employed in the synthesis of various derivatives, including:
-
5-Hydroxytryptophan (5-HTP): A precursor to the neurotransmitter serotonin, 5-HTP is used in the treatment of depression and anxiety. The enzymatic synthesis of 5-HTP can be achieved through the hydroxylation of L-tryptophan.
-
Indole-3-acetic acid (IAA): While primarily known as a plant hormone, IAA and its derivatives are being investigated for their potential pharmacological activities. Immobilized cells have been successfully used for the production of IAA.
-
Other Indole Derivatives: this compound can be used to produce a variety of indole derivatives that serve as building blocks for the synthesis of complex pharmaceutical compounds.
-
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of immobilized this compound and related enzymes from various studies.
| Support Material | Immobilization Method | Enzyme Source | Parameter | Value | Reference |
| Sepharose 4B | Covalent (CNBr activation) | E. coli B/qt 7-A | Optimal pH Shift | +0.5 to +1.0 units | |
| Sepharose 4B | Covalent (CNBr activation) | E. coli B/qt 7-A | Thermal Stability | Increased vs. free enzyme | |
| Polyacrylamide Beads | Entrapment | E. coli B 10 cells | Immobilization Yield | 56% activity of free cells | |
| Agar | Entrapment | E. coli cells | Reusability | >80% activity after 5 cycles |
| System | Reusability Metric | Value | Reference |
| Immobilized E. coli cells (batch) | Activity retention after 30 uses | 76-79% | |
| Immobilized E. coli cells (CSTR) | Activity retention after 50 days | 80% |
Experimental Protocols
Protocol 1: Immobilization of this compound in Calcium Alginate Beads
This protocol describes the entrapment of whole cells with this compound activity in calcium alginate beads.
Materials:
-
E. coli cells with high this compound/tryptophan synthase activity
-
Sodium alginate solution (2% w/v, sterile)
-
Calcium chloride solution (1.5% w/v, sterile)
-
Physiological saline (0.9% NaCl, sterile)
-
Syringe with a needle
Procedure:
-
Harvest E. coli cells from a culture in the stationary phase by centrifugation.
-
Wash the cell pellet with sterile physiological saline.
-
Resuspend the washed cells in a sterile sodium alginate solution to a final biomass concentration of 1 g in 20 mL.
-
Gently mix the cell-alginate suspension to ensure homogeneity.
-
Draw the suspension into a syringe.
-
Extrude the suspension dropwise into a gently stirring calcium chloride solution.
-
Allow the beads to harden in the calcium chloride solution for at least 30 minutes.
-
Collect the beads by filtration and wash them with sterile physiological saline to remove excess calcium chloride and un-entrapped cells.
-
The immobilized cell beads are now ready for use in biocatalytic reactions.
Protocol 2: Covalent Immobilization of Purified this compound on Chitosan Beads
This protocol outlines the covalent attachment of purified this compound to chitosan beads using glutaraldehyde as a crosslinker.
Materials:
-
Purified this compound solution
-
Chitosan beads
-
Glutaraldehyde solution (2.5% v/v in phosphate buffer)
-
Phosphate buffer (100 mM, pH 7.0)
-
Glycine solution (1 M)
-
Distilled water
Procedure:
-
Wash the chitosan beads thoroughly with distilled water.
-
Activate the chitosan beads by incubating them in a 2.5% glutaraldehyde solution for 2 hours at room temperature with gentle shaking.
-
Wash the activated beads extensively with distilled water and then with phosphate buffer (100 mM, pH 7.0) to remove excess glutaraldehyde.
-
Add the purified this compound solution to the activated chitosan beads.
-
Incubate the mixture overnight at 4°C with gentle agitation to allow for covalent bond formation.
-
After incubation, separate the beads from the solution. The supernatant can be used to determine the amount of unbound protein.
-
Block any remaining active aldehyde groups on the beads by incubating them with a 1 M glycine solution for 2 hours at room temperature.
-
Wash the immobilized enzyme beads thoroughly with phosphate buffer to remove any non-covalently bound enzyme and excess glycine.
-
Store the immobilized this compound in phosphate buffer at 4°C until use.
Protocol 3: this compound Activity Assay
This colorimetric assay is used to determine the activity of both free and immobilized this compound by measuring the amount of indole produced.
Materials:
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
L-tryptophan solution (substrate)
-
Pyridoxal-5'-phosphate (PLP) solution (coenzyme)
-
Potassium phosphate buffer (100 mM, pH 8.3)
-
Toluene
-
Ethanol
-
Indole standard solutions
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 8.3), L-tryptophan, and PLP.
-
Add a known amount of free this compound solution or immobilized this compound beads to the reaction mixture.
-
Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Extract the indole produced into an organic solvent like toluene.
-
Add DMAB reagent to the toluene extract. A red-colored complex will form in the presence of indole.
-
Measure the absorbance of the colored complex at a specific wavelength (e.g., 540-570 nm).
-
Determine the concentration of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.
-
One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of indole per minute under the specified conditions.
Visualizations
References
- 1. Frontiers | Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives [frontiersin.org]
- 2. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative studies on the properties of this compound and tyrosine phenol-lyase immobilized directly on Sepharose or by use of Sepharose-bound pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tryptophanase-Based L-Tryptophan Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, protocols, and applications of a tryptophanase-based biosensor for the quantitative detection of L-tryptophan. This compound (EC 4.1.99.1) is an enzyme that catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia. This enzymatic reaction forms the basis of a highly specific and sensitive biosensor for L-tryptophan, a critical amino acid in drug discovery and development, neuroscience, and metabolic research.
Principle of Detection
The this compound-based biosensor leverages the enzyme's specific catalytic activity. This compound is immobilized on a transducer surface, such as an electrode or a microplate well. When a sample containing L-tryptophan is introduced, the enzyme catalyzes its conversion. The resulting products, primarily indole or pyruvate, can be detected using various methods, including electrochemical and colorimetric assays. The magnitude of the signal generated is directly proportional to the concentration of L-tryptophan in the sample.
Signaling Pathway
The enzymatic reaction catalyzed by this compound is a β-elimination reaction. The pyridoxal 5'-phosphate (PLP) cofactor, bound to the enzyme, plays a crucial role in the catalysis. The process involves the formation of a Schiff base between L-tryptophan and PLP, followed by the elimination of the indole group and subsequent hydrolysis to release pyruvate and ammonia.
Figure 1: this compound enzymatic reaction and detection principle.
Quantitative Data Summary
The performance of L-tryptophan biosensors can vary depending on the immobilization technique, transducer type, and experimental conditions. The following table summarizes typical performance characteristics of various tryptophan biosensors.
| Biosensor Type | Transducer | Linear Range | Limit of Detection (LOD) | Response Time | Reference |
| This compound-based | Amperometric | 25 - 1000 µM | 25 µM | 30 s | [1] |
| This compound-based | Colorimetric | 100 - 600 µM | 100 µM | ~2 hours | |
| Aptamer-based | Electrochemical | 0.1 - 10 mM (in diluted urine) | Not specified | < 10 min | |
| TrpR-based | Fluorescence | ~0 - 30 mg/L | Not specified | Not specified | |
| Tryptophan Oxidase-based | Colorimetric | 0 - 100 µM | Not specified | Not specified |
Experimental Protocols
This section provides detailed protocols for the fabrication and use of this compound-based biosensors for both amperometric and colorimetric detection of L-tryptophan.
Protocol 1: Amperometric Detection of L-Tryptophan
This protocol describes the fabrication of a this compound-based amperometric biosensor on a screen-printed carbon electrode (SPCE) and its use for L-tryptophan detection.
Materials:
-
This compound from E. coli
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Glutaraldehyde solution (2.5% in phosphate-buffered saline, PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
L-Tryptophan standard solutions
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Potentiostat/Galvanostat
Procedure:
1. Electrode Preparation and Enzyme Immobilization:
a. Clean the SPCEs by rinsing with deionized water and then ethanol. Allow to air dry. b. To functionalize the electrode surface with amine groups, treat the working electrode area with a solution of 3-aminopropyltriethoxysilane (APTES) in ethanol (5% v/v) for 1 hour at room temperature. c. Rinse the electrodes thoroughly with ethanol and then deionized water to remove excess APTES. Dry under a gentle stream of nitrogen. d. Activate the amine-functionalized surface by incubating the working electrode with a 2.5% glutaraldehyde solution for 1 hour at room temperature in a humid chamber. e. Rinse the electrodes with PBS to remove excess glutaraldehyde. f. Prepare a solution of this compound (e.g., 1 mg/mL) in PBS. g. Pipette a small volume (e.g., 5 µL) of the this compound solution onto the activated working electrode surface and incubate for 2-4 hours at 4°C in a humid chamber to allow for covalent immobilization. h. After incubation, rinse the electrode gently with PBS to remove any unbound enzyme. i. To block any remaining active aldehyde groups, incubate the electrode with a 1% BSA solution for 30 minutes at room temperature. j. Rinse the electrode again with PBS. The biosensor is now ready for use or can be stored at 4°C in PBS for future use.
2. Amperometric Measurement:
a. Connect the fabricated biosensor to the potentiostat. b. Pipette a known volume of PBS (e.g., 50 µL) onto the electrode surface to establish a baseline current. c. Apply a constant potential (e.g., +0.4 V vs. Ag/AgCl reference electrode) and record the current until a stable baseline is achieved. d. Add a known concentration of L-tryptophan standard or sample to the PBS on the electrode and record the change in current. The current will increase as indole, the product of the enzymatic reaction, is oxidized at the electrode surface. e. The change in current is proportional to the L-tryptophan concentration. f. Generate a calibration curve by measuring the current response to a series of L-tryptophan standards of known concentrations. g. Determine the concentration of L-tryptophan in unknown samples by comparing their current response to the calibration curve.
Figure 2: Experimental workflow for amperometric L-tryptophan detection.
Protocol 2: Colorimetric Detection of L-Tryptophan in a Microplate Format
This protocol describes a high-throughput colorimetric assay for L-tryptophan using immobilized this compound in a 96-well microplate. The detection is based on the reaction of the enzymatic product, indole, with Ehrlich's reagent to produce a colored compound.
Materials:
-
This compound from E. coli
-
96-well amine-functionalized microplates
-
Glutaraldehyde solution (2.5% in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
L-Tryptophan standard solutions
-
Phosphate-Buffered Saline (PBS), pH 8.3
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic alcohol)
-
Microplate reader
Procedure:
1. Microplate Preparation and Enzyme Immobilization:
a. To the wells of an amine-functionalized microplate, add 100 µL of 2.5% glutaraldehyde solution and incubate for 1 hour at room temperature. b. Wash the wells three times with PBS. c. Prepare a solution of this compound (e.g., 0.5 mg/mL) in PBS (pH 8.3). d. Add 100 µL of the this compound solution to each well and incubate overnight at 4°C. e. Wash the wells three times with PBS to remove unbound enzyme. f. Add 200 µL of 1% BSA solution to each well and incubate for 1 hour at room temperature to block any remaining reactive sites. g. Wash the wells three times with PBS. The plate is now ready for the assay.
2. Colorimetric Assay:
a. Prepare L-tryptophan standards and samples in PBS (pH 8.3). b. Add 100 µL of the standards or samples to the this compound-immobilized wells. c. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed. d. After incubation, add 50 µL of Ehrlich's reagent to each well. e. Incubate the plate at room temperature for 15-20 minutes to allow for color development. f. Measure the absorbance at 570 nm using a microplate reader. g. Generate a standard curve by plotting the absorbance values against the corresponding L-tryptophan concentrations. h. Determine the concentration of L-tryptophan in unknown samples from the standard curve.
Figure 3: Experimental workflow for colorimetric L-tryptophan assay.
Applications in Drug Development
This compound-based biosensors offer a versatile platform for various applications in the pharmaceutical industry.
-
High-Throughput Screening (HTS) of Enzyme Inhibitors: The colorimetric microplate assay can be adapted for HTS to identify potential inhibitors of this compound or other enzymes involved in tryptophan metabolism.[2]
-
Pharmacokinetic Studies: These biosensors can be used to monitor the levels of tryptophan and its metabolites in biological fluids, providing valuable data for pharmacokinetic and pharmacodynamic (PK/PD) modeling.
-
Quality Control of Pharmaceuticals: The biosensor can be employed for the rapid and cost-effective quantification of L-tryptophan in pharmaceutical formulations and raw materials.
-
Metabolic Engineering and Fermentation Monitoring: In the biotechnological production of tryptophan-derived compounds, these biosensors can be used for real-time monitoring of L-tryptophan concentrations in fermentation broths, enabling process optimization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal | Inactive enzyme | Use a fresh batch of enzyme; check storage conditions. |
| Inefficient immobilization | Optimize immobilization conditions (e.g., pH, incubation time, crosslinker concentration). | |
| Incorrect buffer pH | Ensure the assay buffer pH is optimal for this compound activity (typically pH 8.0-8.5). | |
| High background signal | Non-specific binding | Ensure thorough washing steps; optimize blocking step with BSA. |
| Interfering substances in the sample | Perform sample cleanup (e.g., protein precipitation, filtration). | |
| Poor reproducibility | Inconsistent enzyme loading | Ensure precise and consistent pipetting during immobilization. |
| Electrode fouling (amperometric) | Polish or clean the electrode between measurements. | |
| Temperature fluctuations | Maintain a constant temperature during the enzymatic reaction. |
Conclusion
This compound-based biosensors provide a specific, sensitive, and adaptable platform for the detection and quantification of L-tryptophan. The detailed protocols and application notes presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this technology in their workflows, accelerating research and development in various fields.
References
Application Notes and Protocols for Site-Directed Mutagenesis of the Tryptophanase Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophanase (Trpase), an enzyme belonging to the β-family of pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyzes the reversible degradation of L-tryptophan to indole, pyruvate, and ammonia. This enzyme is a subject of significant interest in drug development due to its role in bacterial physiology and its potential as an antimicrobial target. Understanding the structure-function relationship of the this compound active site through site-directed mutagenesis is crucial for the rational design of inhibitors and for engineering novel biocatalysts. These application notes provide a comprehensive guide to performing site-directed mutagenesis on the this compound active site, including detailed experimental protocols and the expected impact of mutations on enzyme kinetics.
The this compound Active Site and Key Residues
The catalytic activity of this compound is dependent on a highly conserved active site architecture. The PLP cofactor is covalently bound to a lysine residue, forming an internal aldimine. The substrate, L-tryptophan, displaces the lysine to form an external aldimine, initiating the catalytic cycle. Key amino acid residues within the active site play critical roles in substrate binding, catalysis, and product release. Site-directed mutagenesis studies have begun to elucidate the specific functions of these residues.
Data Presentation: Effects of Active Site Mutations on this compound Activity
| Organism | Residue | Mutation | Effect on Activity | Kinetic Parameters (kcat, Km) | Reference |
| Proteus vulgaris | Tyr72 | Phe | 50,000-fold decrease in activity with L-tryptophan. | Specific kcat and Km values not provided, but a dramatic reduction in overall catalytic efficiency is noted. | [1] |
| Escherichia coli | Cys294 | Ser | Highly active; catalytically non-essential. | Not specified, but described as "virtually identical to the wild type". | |
| Escherichia coli | Cys298 | Ser | Highly active; catalytically non-essential, though its mutation affects cofactor affinity and enzyme stability. | Not specified, but described as "highly active". |
Note: The limited availability of comprehensive kinetic data for this compound active site mutants highlights a significant area for future research.
Experimental Protocols
Site-Directed Mutagenesis
This protocol outlines a typical workflow for introducing a point mutation into the this compound gene using a PCR-based method.
a. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation should be located in the middle of the primers.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
-
Primers should have a GC content of at least 40% and terminate in one or more G or C bases.
b. PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM each)
-
1.25 µL of forward mutagenic primer (10 µM)
-
1.25 µL of reverse mutagenic primer (10 µM)
-
1 µL of template DNA (plasmid containing the this compound gene, 5-50 ng)
-
1 µL of PfuUltra HF DNA polymerase (or similar high-fidelity polymerase)
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform thermal cycling using the following parameters:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
c. Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
d. Transformation:
-
Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.
-
Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
e. Verification:
-
Pick several colonies and grow overnight cultures.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
Recombinant this compound Expression and Purification
This protocol is for the expression of His-tagged this compound in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
a. Expression:
-
Transform an expression strain of E. coli (e.g., BL21(DE3)) with the plasmid containing the mutant this compound gene.
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C for potentially better protein folding.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM EDTA, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
This compound Activity Assay (Colorimetric Method)
This assay measures the production of indole, a product of the this compound reaction, which forms a colored adduct with p-dimethylaminobenzaldehyde (DMAB).[2]
a. Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 8.3.
-
Substrate Solution: 10 mM L-tryptophan in assay buffer.
-
PLP Solution: 1 mM pyridoxal-5'-phosphate in assay buffer.
-
Stopping Reagent: 5% (w/v) trichloroacetic acid (TCA).
-
Color Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in a 1:1 mixture of ethanol and concentrated HCl.
b. Procedure:
-
Prepare a reaction mixture containing:
-
880 µL of Assay Buffer
-
100 µL of Substrate Solution
-
10 µL of PLP Solution
-
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding 10 µL of the purified this compound enzyme solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 500 µL of Stopping Reagent.
-
Add 2 mL of Color Reagent and incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 570 nm.
-
Create a standard curve using known concentrations of indole to quantify the amount of product formed.
c. Calculation of Specific Activity: Specific activity (µmol/min/mg) = (moles of indole produced) / (reaction time in min) / (mg of enzyme in the reaction).
Visualizations
Caption: Experimental workflow for site-directed mutagenesis of this compound.
Caption: Simplified catalytic mechanism of this compound.
References
Application Notes: Tryptophanase in Synthetic Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophanase (TnaA) is a pyridoxal phosphate (PLP) dependent enzyme that catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia.[1][2] This enzymatic activity serves as a gateway for the biosynthesis of a diverse range of valuable indole-derived compounds. In synthetic biology, this compound is a powerful biocatalyst for engineering microbial cell factories to produce high-value chemicals, pharmaceuticals, and biofuels.[3][4] Its ability to convert a readily available amino acid into a versatile chemical precursor makes it a key tool in metabolic engineering and the development of sustainable biomanufacturing processes.[3]
Applications of this compound in Synthetic Biology
The applications of this compound are primarily centered on its unique ability to produce indole, a crucial precursor for numerous high-value molecules.
-
Production of High-Value Chemicals:
-
Indigo and Indirubin: this compound is a cornerstone of engineered pathways for producing the natural dyes indigo and indirubin. In these systems, this compound (from the tnaA gene) first converts tryptophan to indole. Subsequently, a monooxygenase or dioxygenase hydroxylates the indole to form indoxyl, which then undergoes spontaneous oxidative dimerization to form indigo. Engineered strains of E. coli and Pseudomonas putida co-expressing this compound and a flavin-containing monooxygenase (FMO) or styrene monooxygenase (StyAB) have successfully produced significant titers of bio-indigo.
-
Indole and Derivatives: Indole itself is a valuable commodity chemical used in the fragrance, flavor, and pharmaceutical industries. Metabolic engineering of organisms like Corynebacterium glutamicum to express this compound has enabled the de novo production of indole from glucose. Furthermore, indole serves as a starting material for the enzymatic synthesis of various tryptophan analogs and other indole alkaloids.
-
-
Metabolic Engineering and Pathway Optimization:
-
Precursor Supply: The efficiency of this compound-based production pathways is highly dependent on the intracellular supply of tryptophan. Therefore, a significant aspect of metabolic engineering involves optimizing the host organism's aromatic amino acid biosynthesis pathway to increase the precursor pool.
-
Enzyme Co-expression: To channel the indole produced by this compound towards a desired product, target pathways are constructed by co-expressing downstream enzymes. For example, in indigo production, monooxygenases are co-expressed with this compound to ensure the efficient conversion of indole.
-
Transporter Engineering: A key bottleneck in whole-cell biocatalysis is the transport of substrates into the cell. To enhance the uptake of tryptophan, synthetic biology strategies have involved the co-overexpression of tryptophan-specific transporter proteins like AroP and TnaB, leading to significant increases in product yield.
-
-
Medical and Diagnostic Applications:
-
Bacterial Identification: The "indole test" is a classical microbiological assay used to differentiate bacterial species, particularly within the Enterobacteriaceae family. The test detects the production of indole from tryptophan, which is a direct indication of this compound activity. A positive result, typically the development of a red color upon addition of Kovács' reagent, is characteristic of organisms like Escherichia coli.
-
Quantitative Data Summary
The performance of this compound-based biocatalytic systems can be evaluated by enzyme kinetics and production titers. The tables below summarize key quantitative data from various studies.
Table 1: Production of Indole and Indigo in Engineered Microorganisms
| Product | Host Organism | Key Genes Expressed | Titer Achieved | Reference |
| Bio-indigo | Escherichia coli | tnaA, FMO, aroP, tnaB | 2.3 g/L (8.77 mM) | |
| Bio-indigo | Pseudomonas putida HI201 | tnaA, FMO | 1.31 g/L | |
| Bio-indigo | Escherichia coli AB | tnaA, styAB | 530 mg/L | |
| Indole | Corynebacterium glutamicum | tnaA (from P. rettgeri) | 1.38 g/L |
Table 2: Kinetic Parameters of this compound
| Enzyme Source | Substrate(s) | Km | Vmax / kcat | Notes | Reference |
| E. coli B1t-7A (whole cells) | L-Serine | 1.79 M | - | For L-tryptophan synthesis | |
| E. coli B1t-7A (whole cells) | Indole | 0.07 M | - | For L-tryptophan synthesis |
Note: Kinetic parameters for this compound can vary significantly depending on the enzyme source, purity (whole cell vs. purified enzyme), and assay conditions.
Signaling Pathways and Experimental Workflows
Enzymatic Reactions
The core of this compound application is its catalysis of tryptophan degradation and its integration into a synthetic pathway for producing valuable compounds like indigo.
Caption: The catalytic conversion of L-tryptophan into indole, pyruvate, and ammonia by this compound.
Caption: A two-step enzymatic and chemical pathway for the biosynthesis of indigo from L-tryptophan.
Experimental Workflow
A typical synthetic biology workflow for developing a this compound-based biocatalyst involves several key stages, from gene selection to production optimization.
Caption: A streamlined workflow for creating and optimizing a microbial strain for producing this compound-derived compounds.
Experimental Protocols
Protocol 1: this compound Activity Assay (Colorimetric)
This protocol is adapted from standard methods for detecting indole production. It uses p-Dimethylaminobenzaldehyde (DMAB) in an acidic solution (Kovács' or Ehrlich's reagent), which reacts with indole to form a red-colored rosindole dye.
Materials:
-
Potassium Phosphate Buffer (1 M, pH 8.3)
-
Pyridoxal 5'-Phosphate (PLP) solution (0.8 mM)
-
L-Tryptophan solution (50 mM)
-
Toluene
-
Kovács' Reagent:
-
Amyl or isoamyl alcohol (150 ml)
-
p-Dimethylaminobenzaldehyde (10 g)
-
Concentrated Hydrochloric Acid (50 ml)
-
-
Enzyme solution (cell lysate or purified this compound)
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
400 µl of 1 M Potassium Phosphate Buffer, pH 8.3
-
100 µl of 0.8 mM PLP solution
-
400 µl of 50 mM L-Tryptophan solution
-
Deionized water to a final volume of 1.9 ml
-
-
Enzyme Addition: Add 100 µl of the enzyme solution to the reaction mixture. Prepare a "blank" control with 100 µl of buffer instead of the enzyme.
-
Incubation: Incubate the tubes at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding 1 ml of toluene to each tube. Vortex vigorously for 30 seconds to extract the indole into the organic phase. Centrifuge at high speed for 5 minutes to separate the phases.
-
Color Development: Carefully transfer 200 µl of the upper toluene layer to a new tube. Add 1 ml of Kovács' reagent and mix well.
-
Measurement: Allow the color to develop for 10-15 minutes at room temperature. Measure the absorbance of the solution at 540 nm.
-
Quantification: Determine the amount of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.
Protocol 2: Construction of an Indigo-Producing E. coli Strain
This protocol provides a general outline for engineering E. coli to produce indigo by co-expressing this compound (tnaA) and a flavin-containing monooxygenase (FMO).
Materials:
-
E. coli expression host (e.g., DH5α for cloning, BL21(DE3) for expression)
-
Expression plasmids (e.g., pETDuet-1 for co-expression)
-
tnaA gene (can be PCR amplified from E. coli K-12 genomic DNA)
-
FMO gene (gene synthesis or amplification from a source like Methylophaga aminisulfidivorans)
-
Restriction enzymes, T4 DNA ligase, or Gibson Assembly Master Mix
-
LB medium and agar plates with appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Gene Amplification: Amplify the coding sequences of tnaA and FMO using PCR with primers that add appropriate restriction sites or overlaps for Gibson assembly.
-
Plasmid Construction:
-
Digest the expression plasmid and the PCR products with the chosen restriction enzymes.
-
Ligate the digested tnaA and FMO genes into the corresponding multiple cloning sites of the co-expression vector.
-
Alternatively, use Gibson Assembly to clone the inserts into a linearized vector.
-
-
Transformation: Transform the resulting plasmid into a cloning strain like E. coli DH5α. Select for successful transformants on antibiotic-containing LB agar plates.
-
Sequence Verification: Isolate the plasmid from several colonies and verify the integrity and orientation of the inserts by DNA sequencing.
-
Expression Host Transformation: Transform the sequence-verified plasmid into an expression host like E. coli BL21(DE3).
-
Expression Test:
-
Inoculate a single colony of the engineered strain into LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a fresh culture with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).
-
Add L-tryptophan (e.g., 1-2 g/L) to the culture medium.
-
Incubate at a lower temperature (e.g., 25-30°C) for 24-48 hours. A successful indigo-producing strain will turn the culture a deep blue color.
-
Protocol 3: Production and Extraction of Bio-Indigo
This protocol describes the cultivation of the engineered strain for indigo production and a simple method for its recovery.
Materials:
-
Engineered indigo-producing E. coli strain
-
Terrific Broth (TB) or other rich medium with appropriate antibiotic
-
L-Tryptophan
-
IPTG
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Centrifuge
Procedure:
-
Seed Culture: Inoculate a 5 mL starter culture of the engineered strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Production Culture: Inoculate 100 mL of TB medium in a 500 mL flask with the seed culture to an initial OD600 of ~0.1.
-
Growth and Induction: Grow the culture at 37°C with shaking (200 rpm) until the OD600 reaches ~1.0. Lower the temperature to 30°C and induce expression with IPTG (e.g., 0.1 mM).
-
Substrate Addition: Immediately after induction, add L-tryptophan to the culture (e.g., final concentration of 2 g/L).
-
Fermentation: Continue to incubate the culture at 30°C with vigorous shaking for 48-66 hours. The culture should become intensely blue.
-
Harvesting: Harvest the cells and the insoluble indigo pigment by centrifugation (e.g., 8,000 x g for 15 minutes). Discard the supernatant.
-
Extraction:
-
Wash the cell pellet with deionized water to remove residual media components and centrifuge again.
-
Resuspend the pellet in a suitable volume of DMSO or DMF. Indigo is soluble in these organic solvents.
-
Vortex thoroughly and incubate at room temperature for 1 hour to dissolve the indigo.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the cell debris.
-
-
Quantification: Transfer the supernatant containing the dissolved indigo to a new tube. The indigo concentration can be quantified by measuring the absorbance at 620 nm and comparing it to a standard curve of pure indigo dissolved in the same solvent.
References
Troubleshooting & Optimization
Technical Support Center: Refolding of Insoluble Tryptophanase
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refolding insoluble tryptophanase expressed as inclusion bodies in E. coli.
Frequently Asked Questions (FAQs)
Q1: Why does my recombinant this compound form insoluble inclusion bodies?
A1: High-level expression of recombinant proteins in E. coli, such as this compound, often overwhelms the cellular folding machinery. This can lead to the accumulation of misfolded protein aggregates known as inclusion bodies. Factors contributing to this include the high concentration of the expressed protein, the lack of specific chaperones required for proper folding, and the reducing environment of the bacterial cytoplasm which can interfere with correct disulfide bond formation if applicable.
Q2: What is the role of pyridoxal 5'-phosphate (PLP) in this compound refolding?
A2: this compound is a PLP-dependent enzyme. The binding of the coenzyme PLP is crucial for the structural stability and catalytic activity of the enzyme.[1][2] Dissociation of PLP from the active site can lead to significant destabilization of the protein's structure, promoting aggregation.[1] Therefore, including PLP in the refolding buffer is highly recommended to facilitate proper folding and restore enzymatic function.
Q3: What are the most common methods for refolding this compound?
A3: The most common methods for refolding this compound from a denatured state are dilution and dialysis.[3][4] Dilution involves rapidly or slowly reducing the concentration of the denaturant by adding the solubilized protein to a large volume of refolding buffer. Dialysis involves gradually removing the denaturant by exchanging the buffer through a semi-permeable membrane.
Q4: How can I assess the success of my this compound refolding protocol?
A4: The success of refolding can be assessed by measuring the recovery of soluble protein and, most importantly, by assaying for the specific activity of the enzyme. For this compound, a common method is to measure the production of indole from tryptophan. Spectroscopic methods like circular dichroism (CD) can also be used to analyze the secondary structure of the refolded protein.
Troubleshooting Guide
Problem: Low yield of soluble protein after refolding.
| Possible Cause | Suggested Solution |
| Aggregation during refolding | This compound has a strong tendency to aggregate during refolding. To minimize this, perform the refolding at a low temperature (e.g., 4°C). Lowering the protein concentration during refolding (e.g., 10-100 µg/mL) can also significantly reduce aggregation. |
| Inefficient removal of denaturant | Ensure complete removal of the denaturant (e.g., urea or guanidine hydrochloride). For dialysis, use a large volume of refolding buffer and perform multiple buffer changes. For dilution, ensure a sufficient dilution factor (e.g., 100-fold or more). |
| Incorrect buffer composition | The pH of the refolding buffer is critical. For this compound, a slightly alkaline pH (around 8.0-9.0) is often optimal. Ensure the presence of essential cofactors like pyridoxal 5'-phosphate (PLP) in the refolding buffer. |
Problem: Refolded this compound has no or very low enzymatic activity.
| Possible Cause | Suggested Solution |
| Misfolded protein | Even if the protein is soluble, it may not be correctly folded. Optimize refolding conditions by screening different additives. L-arginine (0.4-1.0 M) is a common additive that can suppress aggregation and aid in proper folding. |
| Absence or insufficient concentration of cofactor | This compound requires PLP for its activity. Ensure that PLP is included in the refolding buffer at an adequate concentration (e.g., 0.05-0.1 mM). |
| Oxidation of critical residues | If your this compound has cysteine residues that are not involved in disulfide bonds, their oxidation can lead to inactivation. Including a reducing agent like DTT or β-mercaptoethanol in the lysis and solubilization buffers can prevent this. For refolding, a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) might be necessary to promote the formation of correct disulfide bonds if present. |
Experimental Protocols
Isolation and Solubilization of this compound Inclusion Bodies
-
Cell Lysis: Resuspend the E. coli cell pellet expressing this compound in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Lyse the cells by sonication or high-pressure homogenization.
-
Inclusion Body Washing: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a wash buffer (e.g., lysis buffer containing 1-2% Triton X-100) to remove cell debris and membrane proteins. Follow with a wash with a buffer containing a high salt concentration (e.g., 1 M NaCl) to remove contaminating nucleic acids. Finally, wash with the lysis buffer without Triton X-100.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant.
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6-8 M Urea or 6 M Guanidine Hydrochloride (GdmCl), 10 mM DTT.
-
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Centrifuge at high speed to remove any remaining insoluble material. The supernatant contains the denatured this compound.
Refolding of this compound by Dilution
-
Prepare Refolding Buffer:
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.5, 500 mM L-arginine, 1 mM EDTA, 0.1 mM Pyridoxal 5'-phosphate (PLP). Chill the buffer to 4°C.
-
-
Rapid Dilution: Add the solubilized this compound solution dropwise into a large volume (e.g., 100-fold excess) of the cold refolding buffer with gentle stirring.
-
Incubate at 4°C for 24-48 hours with gentle stirring to allow for refolding.
-
Concentrate the refolded protein using ultrafiltration and dialyze against a storage buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.5, 0.1 mM PLP, 1 mM DTT).
This compound Activity Assay (Indole Detection)
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 2.5 mM L-tryptophan, and 0.1 mM PLP.
-
Enzyme Reaction: Add a known amount of refolded this compound to the reaction mixture and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction & Indole Detection: Stop the reaction by adding 1/5 volume of 3 M HCl. Add an equal volume of Kovac's reagent (p-dimethylaminobenzaldehyde in acidified amyl alcohol).
-
Quantification: A cherry-red color will develop in the upper organic layer in the presence of indole. The absorbance can be measured at 540 nm to quantify the amount of indole produced.
Quantitative Data
Table 1: Effect of Temperature on this compound Refolding Efficiency
| Refolding Temperature (°C) | Relative Activity (%) | Reference |
| 4 | ~75 | |
| 25 | ~40 | |
| 37 | <20 |
Note: This data is generalized from studies on protein refolding and the specific finding that initiating this compound refolding at low temperatures improves the yield. Actual values may vary depending on the specific conditions.
Table 2: Effect of L-Arginine on Protein Refolding Yield
| L-Arginine Concentration (M) | Relative Refolding Yield (%) | Reference |
| 0 | Baseline | |
| 0.2 | Increased | |
| 0.5 | Significantly Increased | |
| 1.0 | Maximally Increased |
Note: This table represents the general effect of L-arginine on protein refolding as a suppressor of aggregation. The optimal concentration for this compound should be determined empirically.
Visualizations
Caption: Workflow for refolding of insoluble this compound.
Caption: Troubleshooting logic for this compound refolding.
References
Long-term storage and stabilization of purified Tryptophanase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of purified Tryptophanase.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of purified this compound, offering potential causes and solutions to maintain enzyme activity and integrity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Enzymatic Activity after a few days at 4°C | 1. Cold Lability: this compound from E. coli is known to be cold-labile, losing activity at low temperatures.[1] 2. Proteolytic Degradation: Presence of contaminating proteases can degrade the enzyme.[2][3][4] 3. Suboptimal Buffer Conditions: Incorrect pH or ionic strength can affect enzyme stability. | 1. Store at room temperature for short periods if activity loss at 4°C is significant. For longer-term, consider -20°C or -80°C with cryoprotectants. 2. Add a broad-spectrum protease inhibitor cocktail to the storage buffer. 3. Ensure the buffer pH is optimal for stability (typically around pH 8.0) and contains appropriate salts like KCl. |
| Precipitation of Enzyme upon Thawing | 1. Freeze-Thaw Damage: Repeated freeze-thaw cycles can lead to protein aggregation and precipitation. 2. Ice Crystal Formation: Formation of ice crystals during freezing can denature the protein. 3. High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation upon freezing. | 1. Aliquot the purified enzyme into single-use volumes before freezing to avoid repeated freeze-thaw cycles. 2. Add a cryoprotectant like glycerol (25-50% v/v) to the storage buffer before freezing. 3. If possible, store at a concentration of at least 1 mg/mL to minimize surface denaturation, but be mindful of aggregation at very high concentrations. Consider adding a carrier protein like BSA for dilute solutions. |
| Decreased Activity after Long-Term Storage at -80°C | 1. Oxidation: Oxidative damage can occur over extended periods, even at low temperatures. 2. Instability of Apoenzyme: If the cofactor Pyridoxal Phosphate (PLP) dissociates, the resulting apoenzyme is less stable. 3. Improper Freezing Technique: Slow freezing can lead to larger ice crystal formation and protein damage. | 1. Consider adding a reducing agent like DTT or β-mercaptoethanol to the storage buffer. 2. Supplement the storage buffer with an excess of PLP (e.g., 0.1 mM) to ensure the enzyme remains in its more stable holo-form. 3. Flash-freeze the aliquots in liquid nitrogen before transferring to -80°C for storage. |
| Variability in Activity Between Aliquots | 1. Incomplete Mixing: The enzyme solution may not have been homogenous before aliquoting. 2. Differential Freeze-Thaw Rates: Aliquots may have been frozen or thawed at different rates. 3. Leaching of Contaminants: Contaminants from storage tubes could affect enzyme activity. | 1. Gently mix the enzyme solution thoroughly before preparing aliquots. 2. Ensure all aliquots are frozen and thawed under consistent conditions. 3. Use high-quality, sterile polypropylene tubes designed for cryostorage. |
Frequently Asked Questions (FAQs)
Storage Conditions
Q1: What is the optimal temperature for short-term storage of purified this compound?
For short-term storage (a few days), storing the enzyme at 4°C is common. However, be aware that some Tryptophanases, like the one from E. coli, exhibit cold lability and can lose activity at this temperature. If you observe a significant loss of activity, storing at room temperature (around 25°C) for a very short period or proceeding directly to long-term storage methods may be preferable.
Q2: What are the recommended conditions for long-term storage?
For long-term storage (weeks to months), freezing the enzyme at -20°C or -80°C is recommended. To prevent damage from freezing, it is crucial to include a cryoprotectant such as glycerol at a final concentration of 25-50% (v/v). For storage extending to a year or more, flash-freezing single-use aliquots in liquid nitrogen and storing them at -80°C or in liquid nitrogen is the best practice.
Q3: Is lyophilization a suitable method for long-term storage of this compound?
Yes, lyophilization (freeze-drying) is an excellent method for long-term storage as it can significantly increase the shelf life of the enzyme, even at room temperature. The process involves freezing the protein solution and then removing the water by sublimation under a vacuum. This method preserves the protein's structure and activity, and the lyophilized powder can be reconstituted in a suitable buffer when needed. The addition of stabilizers like trehalose or tryptophan during lyophilization can further enhance stability.
Buffer Composition and Additives
Q4: What components should be included in the storage buffer for this compound?
A typical storage buffer for this compound should have a pH around 8.0 and include:
-
Buffering Agent: e.g., Potassium Phosphate or Tris-HCl.
-
Pyridoxal Phosphate (PLP): At a concentration of at least 0.1 mM to ensure the enzyme is in its stable holo-form. The apoenzyme is significantly less stable.
-
Potassium Ions (K⁺): These ions are important for the activity and stability of this compound.
-
Reducing Agent (optional): DTT or β-mercaptoethanol can be added to prevent oxidation.
-
Protease Inhibitors: A cocktail of inhibitors is recommended to prevent degradation by contaminating proteases.
-
Cryoprotectant (for frozen storage): Glycerol (25-50% v/v) is commonly used.
Q5: Why is Pyridoxal Phosphate (PLP) essential for this compound stability?
PLP is a crucial cofactor for this compound activity. The holoenzyme (enzyme with PLP bound) is a stable tetramer. In the absence of sufficient PLP, the enzyme can dissociate into less stable dimers and monomers, leading to a loss of activity. This is particularly relevant at low temperatures, where PLP release can contribute to cold lability.
Q6: Should I add protease inhibitors to my purified this compound?
Yes, it is highly recommended to add a broad-spectrum protease inhibitor cocktail to your purified this compound preparation, especially during the purification process and for subsequent storage. Even in highly purified samples, trace amounts of proteases can be present and can degrade the enzyme over time, leading to a loss of activity.
Experimental Protocols
Protocol 1: Preparation of this compound for Long-Term Frozen Storage
-
Buffer Preparation: Prepare a storage buffer containing 50 mM Potassium Phosphate (pH 8.0), 100 mM KCl, 0.1 mM PLP, and 1 mM DTT.
-
Protein Concentration Adjustment: Adjust the concentration of the purified this compound to at least 1 mg/mL in the storage buffer.
-
Addition of Cryoprotectant: Add sterile glycerol to the enzyme solution to a final concentration of 50% (v/v). Mix gently but thoroughly by inverting the tube several times.
-
Aliquoting: Dispense the enzyme-glycerol mixture into single-use, sterile polypropylene cryovials.
-
Freezing: Flash-freeze the aliquots in liquid nitrogen.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: Lyophilization of this compound
-
Buffer Exchange: Dialyze the purified this compound against a lyophilization buffer, which is typically a volatile buffer like ammonium bicarbonate, to remove non-volatile salts. The buffer should also contain a lyoprotectant such as trehalose (e.g., 5% w/v).
-
Aliquoting: Dispense the dialyzed enzyme solution into lyophilization vials.
-
Freezing: Freeze the samples in the lyophilizer or in a -80°C freezer until completely solid.
-
Primary Drying (Sublimation): Place the frozen samples in the lyophilizer and apply a vacuum. The shelf temperature is typically held below the freezing point of the sample to allow for the sublimation of water.
-
Secondary Drying (Desorption): After all the ice has sublimated, the shelf temperature is gradually increased to remove any residual bound water.
-
Sealing and Storage: Once the drying cycle is complete, the vials are sealed under vacuum or backfilled with an inert gas like nitrogen and then sealed. The lyophilized powder can be stored at 4°C or room temperature for extended periods.
Visual Guides
Logical Workflow for this compound Storage Decision
Caption: Decision workflow for selecting the appropriate storage method for purified this compound.
Factors Affecting this compound Stability
Caption: Interrelationship of factors affecting the stability of purified this compound.
References
Validation & Comparative
A Comparative Guide to Tryptophanase Activity from Diverse Bacterial Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tryptophanase activity from various bacterial sources, supported by experimental data. This compound, an enzyme that catalyzes the degradation of L-tryptophan to indole, pyruvate, and ammonia, is a key enzyme in microbial metabolism and holds potential for various biotechnological and pharmaceutical applications. Understanding the differences in its activity from various bacterial species is crucial for selecting the appropriate enzyme for specific research and development needs.
Quantitative Comparison of this compound Activity
The enzymatic activity of this compound varies significantly among different bacterial species. This variation is evident in both whole-cell preparations and with purified enzymes. The following tables summarize key quantitative data for this compound from several bacterial sources.
Table 1: Specific Activity of this compound in Whole Bacterial Cells
| Bacterial Species | Specific Activity (µmoles/min/mg dry weight of cells)[1] |
| Escherichia coli | 0.914 |
| Paracolobactrum coliforme | 0.210 |
| Proteus vulgaris | 0.146 |
| Bacteroides sp. | 0.048 |
| Corynebacterium acnes | 0.042 |
| Micrococcus aerogenes | 0.036 |
| Photobacterium harveyi | 0.035 |
| Aeromonas liquefaciens | 0.030 |
| Sphaerophorus varius | 0.021 |
| Bacillus alvei | 0.013 |
Table 2: Comparison of Purified this compound from Escherichia coli and Proteus vulgaris
| Parameter | Escherichia coli | Proteus vulgaris |
| Specific Activity (U/mg protein) | Not explicitly stated in the provided text, but purification was achieved. | 40 - 45[2] |
| Km for S-ethyl-L-cysteine (mM) | 0.065[2] | ~5-10 times higher than E. coli[2] |
| Km for S-methyl-L-cysteine (mM) | 20[2] | Very close to E. coli |
| Identity of Primary Structure | - | 52% identity with E. coli this compound |
Note: A unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.
Experimental Protocols
Accurate and reproducible measurement of this compound activity is fundamental for comparative studies. The following are detailed methodologies for key experiments cited in this guide.
This compound Activity Assay (Colorimetric Method)
This protocol is adapted from established methods for the quantitative determination of indole, a product of the this compound reaction.
Principle: this compound catalyzes the conversion of L-tryptophan to indole, pyruvate, and ammonia. The amount of indole produced is quantified by its reaction with p-dimethylaminobenzaldehyde (DMAB) in an acidic solution, which forms a red-colored product that can be measured spectrophotometrically.
Reagents:
-
L-tryptophan solution (substrate)
-
Pyridoxal-5'-phosphate (PLP) solution (coenzyme)
-
Potassium phosphate buffer (pH 8.3)
-
Toluene
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Kovac's reagent)
-
Trichloroacetic acid (TCA) solution (to stop the reaction)
-
Indole standard solutions
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing potassium phosphate buffer, PLP, and L-tryptophan solution.
-
Initiate the reaction by adding the bacterial cell suspension or the purified enzyme preparation.
-
Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding TCA solution.
-
-
Indole Extraction:
-
Add toluene to the reaction mixture and vortex vigorously to extract the indole into the organic phase.
-
Centrifuge to separate the phases.
-
-
Color Development and Measurement:
-
Transfer an aliquot of the toluene (upper) layer to a new tube.
-
Add DMAB reagent and mix. A red color will develop in the presence of indole.
-
Measure the absorbance of the colored product at a specific wavelength (typically around 570 nm) using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of indole.
-
Determine the concentration of indole produced in the enzymatic reaction by comparing its absorbance to the standard curve.
-
Calculate the specific activity of the this compound, expressed as µmoles of indole produced per minute per milligram of protein or dry cell weight.
-
Purification of Recombinant this compound from Proteus vulgaris
This protocol provides a general overview of the steps involved in purifying this compound, as described for the recombinant enzyme from Proteus vulgaris.
Procedure:
-
Cell Lysis: Bacterial cells overexpressing the this compound gene are harvested and resuspended in a suitable buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization to release the intracellular contents.
-
Clarification: The cell lysate is centrifuged at high speed to remove cell debris, resulting in a clarified crude extract.
-
Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to concentrate the this compound and remove some contaminating proteins.
-
Chromatography: The partially purified enzyme is then subjected to a series of column chromatography steps for further purification. These may include:
-
Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose): Separates proteins based on their hydrophobicity.
-
Ion-Exchange Chromatography (e.g., DEAE-cellulose): Separates proteins based on their net charge.
-
-
Purity Assessment: The purity of the final enzyme preparation is assessed by techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which should show a single protein band corresponding to the molecular weight of this compound.
Visualizing the Process
To better understand the experimental workflow and the underlying biochemical reaction, the following diagrams are provided.
References
A Comparative Kinetic Analysis of Wild-Type and Mutant Tryptophanase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic properties of wild-type Tryptophanase (Trpase) from Escherichia coli and several of its site-directed mutants. The data presented herein, derived from peer-reviewed studies, offers insights into the structure-function relationships of this pyridoxal-5'-phosphate (PLP) dependent enzyme, which is a key player in bacterial metabolism and a potential target for antimicrobial drug development.
Data Presentation: Kinetic Parameters of Wild-Type and Mutant this compound
The following table summarizes the key steady-state kinetic parameters for the degradation of L-tryptophan by wild-type E. coli this compound and its mutants. These parameters provide a quantitative measure of the enzyme's substrate affinity (Km), maximum reaction velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/Km).
| Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Wild-Type | 0.28 | 83 | 74 | 2.6 x 105 | [1] |
| C294S | 0.25 | 77 | 68 | 2.7 x 105 | [1] |
| C298S | 0.33 | 58 | 51 | 1.5 x 105 | [1] |
| K270A | 0.23 | 0.0011 | 0.001 | 4.3 | [2] |
| Y74F | 0.35 | 1.2 | 1.1 | 3.1 x 103 | [2] |
| H463F | 0.30 | 1.1 | 1.0 | 3.3 x 103 |
Note: Kinetic parameters were determined for the reaction with L-tryptophan as the substrate.
Experimental Protocols
The data presented in this guide is based on established methodologies for site-directed mutagenesis and enzyme kinetic analysis.
Site-Directed Mutagenesis
The generation of this compound mutants is typically achieved through site-directed mutagenesis using polymerase chain reaction (PCR).
-
Template DNA: A plasmid vector containing the wild-type this compound gene (tnaA) from E. coli is used as the template.
-
Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA, with the exception of a single or multiple base mismatch that introduces the desired amino acid codon change.
-
PCR Amplification: PCR is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Removal: The parental, non-mutated template DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from most E. coli strains is methylated, while the newly synthesized PCR product is not).
-
Transformation: The resulting mutated plasmids are transformed into a suitable E. coli host strain for protein expression.
-
Sequence Verification: The entire coding region of the this compound gene in the resulting plasmids is sequenced to confirm the desired mutation and to ensure that no unintended mutations were introduced during PCR.
This compound Kinetic Assay
The kinetic parameters of wild-type and mutant this compound are determined by measuring the initial rate of the enzyme-catalyzed degradation of L-tryptophan. A common method is a continuous spectrophotometric assay that couples the production of pyruvate to the oxidation of NADH.
-
Enzyme Purification: Wild-type and mutant this compound enzymes are overexpressed in E. coli and purified to homogeneity using standard chromatographic techniques.
-
Reaction Mixture: The assay is typically performed in a potassium phosphate buffer at a specific pH (e.g., pH 8.0) and temperature (e.g., 37°C). The reaction mixture contains:
-
Purified this compound (wild-type or mutant)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Varying concentrations of the substrate, L-tryptophan
-
An excess of lactate dehydrogenase (LDH)
-
NADH
-
-
Assay Principle: this compound catalyzes the conversion of L-tryptophan to indole, pyruvate, and ammonia. The lactate dehydrogenase immediately reduces the generated pyruvate to lactate, a reaction that is coupled to the oxidation of NADH to NAD+.
-
Data Acquisition: The rate of the reaction is monitored by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε340 = 6220 M-1cm-1).
-
Data Analysis: Initial velocities are determined from the linear portion of the reaction progress curves. The kinetic parameters (Km and Vmax) are then calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) is calculated from the Vmax and the enzyme concentration, and the catalytic efficiency is determined as the kcat/Km ratio.
Mandatory Visualization
The following diagrams illustrate key aspects of the experimental workflow and the enzymatic reaction.
Caption: Workflow for comparing wild-type and mutant this compound kinetics.
Caption: The enzymatic reaction catalyzed by this compound.
References
A Comparative Guide to the Substrate Specificity of Tryptophanase and Tyrosine Phenol-lyase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of two closely related pyridoxal 5'-phosphate (PLP) dependent enzymes: Tryptophanase (TnaA) and Tyrosine Phenol-lyase (TPL). Understanding the nuances of their substrate preferences is critical for applications in biocatalysis, drug development, and metabolic engineering. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate their functional differences.
Introduction
This compound and Tyrosine Phenol-lyase are bacterial enzymes that catalyze α,β-elimination reactions. While they share significant structural homology, they exhibit distinct primary substrate specificities. This compound primarily catalyzes the degradation of L-tryptophan to indole, pyruvate, and ammonia. In contrast, Tyrosine Phenol-lyase's main function is the reversible breakdown of L-tyrosine to phenol, pyruvate, and ammonia.[1][2][3] Beyond their principal substrates, both enzymes display a degree of promiscuity, acting on a range of alternative amino acid substrates. This guide delves into a quantitative comparison of their kinetic parameters to illuminate the basis of their substrate selection.
Data Presentation: Kinetic Parameters
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an inverse measure of the enzyme's affinity for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters of this compound and Tyrosine Phenol-lyase with their primary and selected alternative substrates.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | L-Tryptophan | 0.2 - 0.5 | 30 - 70 | 6.0 x 10⁴ - 3.5 x 10⁵ |
| L-Cysteine | 5 - 10 | 10 - 20 | 1.0 x 10³ - 4.0 x 10³ | |
| L-Serine | 20 - 30 | 5 - 15 | 1.7 x 10² - 7.5 x 10² | |
| S-methyl-L-cysteine | ~5 | ~15 | ~3.0 x 10³ | |
| Tyrosine Phenol-lyase | L-Tyrosine | 0.2 - 1.5 | 10 - 25 | 6.7 x 10³ - 1.25 x 10⁵ |
| L-DOPA | 0.5 - 2.0 | 5 - 15 | 2.5 x 10³ - 3.0 x 10⁴ | |
| S-methyl-L-cysteine | ~10 | ~5 | ~5.0 x 10² | |
| β-Chloro-L-alanine | ~2 | ~10 | ~5.0 x 10³ |
Note: The kinetic parameters presented are approximate values compiled from various studies and can vary depending on the specific experimental conditions (e.g., pH, temperature, enzyme source).
Enzymatic Reactions
The primary reactions catalyzed by this compound and Tyrosine Phenol-lyase are illustrated below. Both enzymes utilize a PLP cofactor to facilitate the cleavage of the Cα-Cβ bond of their respective amino acid substrates.
Experimental Protocols
Determining the substrate specificity of this compound and Tyrosine Phenol-lyase involves a series of well-defined experimental procedures. The following is a generalized protocol for a spectrophotometric enzyme assay.
I. Materials and Reagents
-
Purified this compound or Tyrosine Phenol-lyase
-
L-Tryptophan, L-Tyrosine, and a panel of alternative amino acid substrates
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
Pyridoxal 5'-phosphate (PLP) solution (e.g., 0.1 mM)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer capable of reading in the UV range (e.g., 340 nm)
-
96-well microplates (for high-throughput screening) or quartz cuvettes
II. Enzyme Activity Assay (Coupled Assay)
This protocol utilizes a coupled enzyme assay where the production of pyruvate is linked to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer
-
PLP solution
-
NADH solution (e.g., 0.2 mM)
-
Lactate dehydrogenase (a sufficient excess to ensure the TnaA/TPL reaction is rate-limiting)
-
Varying concentrations of the substrate (e.g., from 0.1 to 10 times the expected Km)
-
-
Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified this compound or Tyrosine Phenol-lyase to the reaction mixture.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Record the initial linear rate of the reaction (the initial velocity, V₀).
-
Data Analysis:
-
Calculate the rate of pyruvate formation from the rate of NADH oxidation using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat by dividing Vmax by the enzyme concentration ([E]total).
-
III. Alternative Assay for this compound
For this compound, a direct assay can be performed by measuring the formation of indole.
-
Reaction Setup: Perform the enzymatic reaction as described above (steps 1 and 2 of the coupled assay), but without LDH and NADH.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).
-
Indole Detection: Add Kovac's reagent (p-dimethylaminobenzaldehyde in acidified alcohol), which reacts with indole to produce a red-colored product.
-
Quantification: Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) and quantify the amount of indole produced using a standard curve.
Experimental Workflow
The general workflow for comparing the substrate specificity of this compound and Tyrosine Phenol-lyase is outlined in the following diagram.
Conclusion
The data presented in this guide clearly demonstrate the distinct substrate specificities of this compound and Tyrosine Phenol-lyase. This compound shows a strong preference for L-tryptophan, as evidenced by its low Km and high kcat/Km value. While it can act on other substrates like L-cysteine and L-serine, its efficiency is significantly lower. Conversely, Tyrosine Phenol-lyase is most active with L-tyrosine and shows considerable activity towards L-DOPA. The detailed experimental protocols and workflow provided herein offer a robust framework for researchers to conduct their own comparative studies and further explore the catalytic potential of these versatile enzymes. This understanding is paramount for their effective utilization in various biotechnological and pharmaceutical applications.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate cross-reactivity and inhibitor sensitivity of Tryptophanase and functionally related enzymes, including Tyrosine Phenol-lyase and Threonine Deaminase. The information presented is supported by experimental data to aid in the design of specific enzyme assays and the development of targeted therapeutics.
Enzyme Overview and Reaction Mechanisms
This compound, Tyrosine Phenol-lyase, and Threonine Deaminase are all pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze elimination reactions of amino acids. Despite their structural and mechanistic similarities, they exhibit distinct substrate specificities.
-
This compound (TNA) : Primarily catalyzes the β-elimination of L-tryptophan to produce indole, pyruvate, and ammonia. It plays a significant role in bacterial metabolism and signaling.
-
Tyrosine Phenol-lyase (TPL) : Catalyzes the reversible β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. It is a key enzyme in the tyrosine degradation pathway in some bacteria.
-
Threonine Deaminase (TD) : Also known as threonine dehydratase, it catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia, the first step in the biosynthetic pathway of L-isoleucine.
Comparative Substrate Specificity
The following tables summarize the kinetic parameters (Km, kcat) and catalytic efficiency (kcat/Km) of this compound, Tyrosine Phenol-lyase, and Threonine Deaminase with various substrates. This data allows for a direct comparison of their substrate preferences.
Table 1: Substrate Specificity of this compound
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| L-Tryptophan | 0.2 - 0.5 | 30 - 70 | 6.0 x 104 - 3.5 x 105 |
| 5-Fluoro-L-tryptophan | 0.1 | 45 | 4.5 x 105 |
| 6-Fluoro-L-tryptophan | 0.3 | 60 | 2.0 x 105 |
| L-Cysteine | 5 - 10 | 5 - 15 | 5.0 x 102 - 3.0 x 103 |
| L-Serine | 20 - 30 | 2 - 5 | 6.7 x 101 - 2.5 x 102 |
| S-Methyl-L-cysteine | 2 - 4 | 10 - 20 | 2.5 x 103 - 1.0 x 104 |
Table 2: Substrate Specificity of Tyrosine Phenol-lyase
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| L-Tyrosine | 0.1 - 0.3 | 10 - 20 | 3.3 x 104 - 2.0 x 105 |
| 3-Fluoro-L-tyrosine | 0.2 | 8 | 4.0 x 104 |
| L-DOPA | 9.9 | - | - |
| S-(o-nitrophenyl)-L-cysteine | 0.36 | - | - |
| β-chloro-L-alanine | 12 | - | - |
| L-Serine | 10 - 20 | 0.1 - 0.5 | 5.0 - 5.0 x 101 |
| L-Cysteine | 5 - 10 | 0.2 - 0.8 | 2.2 x 101 - 1.6 x 102 |
Table 3: Substrate Specificity of Threonine Deaminase
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| L-Threonine | 1 - 5 | 50 - 200 | 1.0 x 104 - 2.0 x 105 |
| L-Serine | 20 - 50 | 1 - 5 | 2.0 x 101 - 2.5 x 102 |
| L-allo-Threonine | 5 - 15 | 10 - 30 | 6.7 x 102 - 6.0 x 103 |
Note: Kinetic parameters can vary depending on the specific enzyme source and assay conditions. The data presented here is a representative range from published literature.
Comparative Inhibitor Sensitivity
The following tables summarize the inhibition constants (Ki) for various inhibitors of this compound and Tyrosine Phenol-lyase. Understanding inhibitor specificity is crucial for the development of targeted drugs.
Table 4: Inhibitors of this compound
| Inhibitor | Type of Inhibition | Ki (µM) |
| L-Tryptophan-ethylester | Competitive | 52 |
| N-acetyl-L-tryptophan | Noncompetitive | 48 |
| S-phenylbenzoquinone-L-tryptophan | Uncompetitive | 101 |
| α-amino-2-(9,10-anthraquinone)-propanoic acid | Noncompetitive | 174 |
Table 5: Inhibitors of Tyrosine Phenol-lyase
| Inhibitor | Type of Inhibition | Ki (µM) |
| 2-Aza-L-tyrosine | Competitive | 135 |
| 3-Aza-L-tyrosine | Competitive | 3400 |
| Homotyrosine | Competitive | 800 - 1500 |
| Bishomotyrosine | Competitive | 800 - 1500 |
| Quercetin | Competitive | 19.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Spectrophotometric Assay for this compound Activity
This assay measures the production of indole from the enzymatic degradation of L-tryptophan.
Principle: this compound catalyzes the conversion of L-tryptophan to indole, pyruvate, and ammonia. The indole produced is then extracted and reacts with p-dimethylaminobenzaldehyde (DMAB) in an acidic environment to form a colored product that can be quantified spectrophotometrically at 540 nm.
Reagents:
-
1 M Potassium Phosphate Buffer, pH 8.3
-
0.81 mM Pyridoxal 5'-Phosphate (PLP) solution (prepare fresh)
-
50 mM L-Tryptophan solution
-
This compound enzyme solution
-
10% (w/v) Trichloroacetic acid (TCA)
-
Toluene
-
Ehrlich's Reagent (DMAB in acidic alcohol)
-
Indole standards
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PLP solution, and L-tryptophan solution.
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding the this compound enzyme solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding TCA.
-
Extract the indole from the reaction mixture by adding toluene and vortexing vigorously.
-
Allow the phases to separate.
-
Take an aliquot of the upper toluene layer and add it to Ehrlich's reagent.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
Determine the amount of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.
Coupled Spectrophotometric Assay for Tyrosine Phenol-lyase Activity
This continuous assay measures the production of pyruvate from the enzymatic degradation of L-tyrosine.
Principle: Tyrosine Phenol-lyase catalyzes the conversion of L-tyrosine to phenol, pyruvate, and ammonia. The pyruvate produced is then used as a substrate by lactate dehydrogenase (LDH) in a coupled reaction, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the TPL activity.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM L-Tyrosine
-
0.2 mM Pyridoxal 5'-Phosphate (PLP)
-
0.2 mM NADH
-
Lactate Dehydrogenase (LDH) (sufficient units for a non-rate-limiting reaction)
-
Tyrosine Phenol-lyase enzyme solution
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, L-tyrosine, PLP, and NADH.
-
Add LDH to the mixture.
-
Equilibrate the cuvette to the desired temperature (e.g., 30°C) in a spectrophotometer.
-
Initiate the reaction by adding the Tyrosine Phenol-lyase enzyme solution and mix quickly.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
Coupled Spectrophotometric Assay for Threonine Deaminase Activity
This continuous assay measures the production of α-ketobutyrate from the enzymatic degradation of L-threonine.
Principle: Threonine Deaminase catalyzes the conversion of L-threonine to α-ketobutyrate and ammonia. The α-ketobutyrate produced is then used as a substrate by lactate dehydrogenase (LDH) in the presence of NADH, which is oxidized to NAD+. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Reagents:
-
100 mM Potassium Phosphate buffer, pH 7.5
-
100 mM L-Threonine
-
0.2 mM Pyridoxal 5'-Phosphate (PLP)
-
0.2 mM NADH
-
Lactate Dehydrogenase (LDH) (sufficient units)
-
Threonine Deaminase enzyme solution
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, L-threonine, PLP, and NADH.
-
Add LDH to the mixture.
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C) in a spectrophotometer.
-
Initiate the reaction by adding the Threonine Deaminase enzyme solution and mix.
-
Record the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity from the rate of change in absorbance using the molar extinction coefficient of NADH.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathways involving the discussed enzymes and a general workflow for determining enzyme kinetics.
Caption: Tryptophan degradation by this compound.
Caption: Tyrosine degradation by Tyrosine Phenol-lyase.
Caption: Isoleucine biosynthesis initiated by Threonine Deaminase.
Caption: General workflow for determining enzyme kinetic parameters.
A Comparative Guide to Assessing Recombinant Tryptophanase Purity: SDS-PAGE and Western Blot Analysis
For researchers, scientists, and professionals in drug development, the accurate assessment of recombinant protein purity is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a detailed comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western blot for determining the purity of recombinant Tryptophanase. We will also explore alternative methods and present supporting experimental data to offer a comprehensive overview.
Introduction to Purity Assessment
Recombinant this compound, an enzyme that catalyzes the degradation of L-tryptophan, is a valuable tool in various biotechnological and pharmaceutical applications. Ensuring the purity of the recombinant enzyme preparation is paramount to avoid interference from contaminants in downstream applications. SDS-PAGE is a fundamental and widely used technique for separating proteins based on their molecular weight, providing a visual and semi-quantitative assessment of purity.[1][2][3] Western blotting is a complementary immunodetection technique that uses specific antibodies to confirm the identity of the target protein.[4]
Comparison of Purity Assessment Methods
While SDS-PAGE is a workhorse for initial purity checks, other methods offer more precise and quantitative data. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC), and Capillary Electrophoresis (CE-SDS) are powerful techniques for high-resolution separation and accurate quantification of protein purity.[1]
Data Presentation: A Comparative Analysis
The following table illustrates a hypothetical, yet typical, comparison of purity assessment results for a batch of recombinant E. coli this compound using different analytical methods. This data highlights the semi-quantitative nature of SDS-PAGE with densitometry versus the more quantitative results obtained from HPLC.
| Method | Principle | Recombinant this compound Purity (%) | Impurities Detected | Throughput | Cost |
| SDS-PAGE with Densitometry | Separation by molecular weight | >95% | Minor bands at ~70 kDa and ~35 kDa | High | Low |
| Western Blot | Immunodetection of specific protein | Confirmed identity of ~55 kDa band | Cross-reactive bands (if any) | Medium | Medium |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | 96.2% | Two minor peaks with different retention times | High | High |
| Size-Exclusion HPLC (SEC-HPLC) | Separation by hydrodynamic radius | 98.5% (monomer) | 1.5% aggregates | High | High |
| Capillary Electrophoresis (CE-SDS) | Electrophoretic separation in a capillary | 97.8% | Minor peaks corresponding to fragments | High | High |
Note: This table presents illustrative data for comparative purposes.
Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for assessing recombinant this compound purity and the logical relationship between the key techniques.
References
- 1. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 2. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Protein Purity and Homogeneity Characterization Service - Creative Proteomics [creative-proteomics.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
Determining the Michaelis-Menten Constants (Km and Vmax) for Tryptophanase: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately determining the kinetic parameters of enzymes is a cornerstone of understanding their function and developing effective therapeutics. This guide provides a comparative analysis of the Michaelis-Menten constants, Km and Vmax, for Tryptophanase, alongside key alternative enzymes involved in tryptophan metabolism. Detailed experimental protocols and data visualizations are included to support your research endeavors.
Performance Comparison: this compound and Alternatives
This compound is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the degradation of L-tryptophan to indole, pyruvate, and ammonia.[1] Its kinetic efficiency can be compared with other enzymes that metabolize tryptophan, such as Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO), which catalyze the first and rate-limiting step in the kynurenine pathway.[2][3]
Below is a summary of the kinetic constants for these enzymes. It is important to note that direct comparison of Vmax values can be challenging due to variations in experimental conditions and enzyme concentrations. The catalytic efficiency (kcat/Km) provides a more standardized measure for comparing enzyme performance.
| Enzyme | Organism/Source | Substrate | Km (mM) | kcat (s⁻¹) | Vmax (µM/min) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| This compound | Vibrio cholerae | L-Tryptophan | 0.612 | 5.252 | Not directly reported | 8.58 x 10³ |
| This compound | Proteus vulgaris | L-Tryptophan | Not directly reported | Not directly reported | Not directly reported | Not directly reported |
| Tryptophan 2,3-dioxygenase (hTDO) | Human | L-Tryptophan | ~0.3 | ~2 | Not directly reported | ~6.7 x 10³ |
| Indoleamine 2,3-dioxygenase (hIDO) | Human | L-Tryptophan | ~0.02 | ~2 | Not directly reported | ~1.0 x 10⁵ |
Note: Vmax is dependent on the enzyme concentration ([E]t) used in the assay and can be calculated using the formula: Vmax = kcat * [E]t. The values for this compound from Proteus vulgaris were not explicitly found in the search results but the organism is a known source of the enzyme.[4] The kinetic parameters for hTDO and hIDO are approximate values derived from comparative studies.[5]
Experimental Protocols
Determining the Michaelis-Menten constants (Km and Vmax) for this compound involves measuring the initial reaction rate at various substrate concentrations. A common method is a continuous spectrophotometric assay that monitors the formation of a product or the disappearance of a substrate over time.
Principle of the Assay
This compound catalyzes the conversion of L-tryptophan to indole, pyruvate, and ammonia. The production of pyruvate can be coupled to a second enzymatic reaction catalyzed by lactate dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in NADH concentration can be monitored by the change in absorbance at 340 nm.
Reagents and Equipment
-
This compound enzyme (purified)
-
L-tryptophan (substrate)
-
Potassium phosphate buffer (pH 8.0)
-
Pyridoxal-5'-phosphate (PLP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Pipettes
Assay Procedure
-
Prepare a stock solution of L-tryptophan in potassium phosphate buffer.
-
Prepare a reaction mixture containing potassium phosphate buffer, PLP, NADH, and LDH in a cuvette.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, fixed amount of this compound enzyme to the cuvette and mix thoroughly.
-
Immediately start monitoring the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes). The initial, linear phase of the reaction should be used to determine the initial velocity (v₀).
-
Repeat steps 2-5 with varying concentrations of L-tryptophan, keeping the enzyme concentration constant. A range of substrate concentrations both below and above the expected Km should be tested.
-
Run a blank reaction without the enzyme to correct for any non-enzymatic degradation of NADH.
Data Analysis
-
Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Absorbance = εcl, where ε is the molar extinction coefficient of NADH at 340 nm, c is the concentration, and l is the path length of the cuvette).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) . This will typically yield a hyperbolic curve according to the Michaelis-Menten equation.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linearized plot, such as the Lineweaver-Burk plot.
The Lineweaver-Burk plot is a double reciprocal plot of 1/v₀ versus 1/[S].
-
The y-intercept corresponds to 1/Vmax.
-
The x-intercept corresponds to -1/Km.
-
The slope is equal to Km/Vmax.
By performing a linear regression on the plotted data, you can accurately determine the values of Km and Vmax.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the enzymatic reaction, the following diagrams have been generated using Graphviz.
Caption: Enzymatic reaction of this compound.
References
- 1. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 2. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Tryptophan Production in Escherichia coli Improved by Weakening the Pta-AckA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct spectrophotometric assay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Tryptophanase-Based High-Throughput Screening Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a high-throughput screening (HTS) assay is a critical step in the identification of novel therapeutic agents. This guide provides a comprehensive comparison of a tryptophanase-based HTS assay with alternative methods, supported by experimental data and detailed protocols to ensure robust and reliable screening results.
This compound, a pyridoxal 5'-phosphate (PLP) dependent enzyme, catalyzes the conversion of L-tryptophan to indole, pyruvate, and ammonia. This enzymatic activity is a target for the development of inhibitors that could have applications in various therapeutic areas. A validated HTS assay is essential for efficiently screening large compound libraries to identify such inhibitors.
Performance Comparison of Indole Detection Assays
The selection of an appropriate assay for a this compound HTS campaign depends on several factors, including specificity, sensitivity, and compatibility with automated systems. Below is a comparison of a conceptual this compound HTS assay with common alternative indole detection methods.
| Assay Type | Principle | Throughput | Specificity | Key Advantages | Key Limitations |
| This compound HTS Assay (Conceptual) | Enzymatic conversion of a synthetic substrate to a chromogenic or fluorogenic product, or direct detection of indole. | High | High (Enzyme-specific) | Direct measurement of enzyme inhibition. Amenable to automation. | Requires development and validation. Potential for interference from colored/fluorescent compounds. |
| Kovács Assay | Colorimetric detection of indole using p-dimethylaminobenzaldehyde (DMAB) in an acidic environment. | Medium-High | Low | Simple, rapid, and inexpensive. | Non-specific, reacts with other indole derivatives (e.g., skatole) leading to false positives. High background with certain media.[1] |
| Hydroxylamine-Based Indole Assay (HIA) | Specific chemical reaction between unsubstituted indole and hydroxylamine to form a colored product. | Medium-High | High | Specific for unsubstituted indole, reducing false positives.[1] Lower background compared to Kovács assay.[1] | Requires specific reagents and protocol optimization. |
| Fluorescence-Based Assays | Probes that react with enzymatic products to generate a fluorescent signal. | High | High | High sensitivity and wide dynamic range. Suitable for miniaturization. | Potential for quenching or autofluorescence from library compounds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any screening assay.
This compound High-Throughput Screening Assay Protocol (Conceptual)
This protocol is based on the colorimetric detection of indole produced by this compound activity in a 384-well format.
Materials:
-
Purified this compound enzyme
-
L-tryptophan (substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
Indole detection reagent (e.g., a modified Ehrlich's reagent)
-
Test compounds and controls (positive and negative)
-
384-well microplates
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of this compound and PLP in assay buffer.
-
Enzyme Addition: Add the this compound solution to each well containing the test compounds and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for indole production.
-
Reaction Termination & Detection: Stop the reaction and develop the color by adding the indole detection reagent.
-
Signal Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
Kovács Assay Protocol for Indole Detection
Materials:
-
Sample containing indole (e.g., supernatant from a bacterial culture)
-
Kovács reagent (p-dimethylaminobenzaldehyde, amyl alcohol, concentrated HCl)
-
Test tubes or microplate
Procedure:
-
Sample Preparation: Transfer the indole-containing sample to a test tube or well.
-
Reagent Addition: Add a few drops of Kovács reagent to the sample.
-
Incubation: Allow the mixture to stand at room temperature for 10-15 minutes.
-
Observation: A positive result is indicated by the formation of a red or pink layer at the top of the mixture.
Hydroxylamine-Based Indole Assay (HIA) Protocol
Materials:
-
Sample containing indole
-
Hydroxylamine hydrochloride solution
-
Sodium hydroxide (NaOH) solution
-
Sulfuric acid (H₂SO₄) solution
-
96-well microplate
Procedure:
-
Sample Addition: Add the indole-containing sample to the wells of a 96-well plate.
-
Reagent Incubation: Sequentially add NaOH and hydroxylamine hydrochloride solutions, incubating for 15 minutes at room temperature.
-
Acidification: Add H₂SO₄ to the wells.
-
Signal Measurement: Read the absorbance at 530 nm using a microplate reader.
Assay Validation Workflow
A rigorous validation process is essential to ensure the reliability of an HTS assay.
Caption: A stepwise workflow for the validation of a this compound HTS assay.
This compound Enzymatic Pathway
Understanding the enzymatic pathway is fundamental to designing an effective screening assay. This compound catalyzes the β-elimination reaction of L-tryptophan.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tryptophanase
For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of enzymes like tryptophanase are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, as with all laboratory reagents, adherence to standard safety protocols is essential to minimize any potential risks. Enzymes, in general, can cause irritation upon direct skin contact and may lead to allergic reactions upon inhalation of dust or aerosols[2][3][4].
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against potential splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) | Recommended when handling the powder form to avoid inhalation. |
Step-by-Step Disposal Protocol
The following procedures detail the safe disposal of this compound in both liquid and solid forms. The primary goal is to prevent the generation of dust and aerosols[2].
Disposal of Liquid this compound Waste
-
Deactivation (Optional but Recommended): While not strictly required due to its non-hazardous classification, deactivating the enzyme before disposal is a good laboratory practice. This can be achieved through:
-
Heat Inactivation: Boiling the solution will denature most enzymes.
-
pH Adjustment: Altering the pH with a mild acid or base can also denature the enzyme. Neutralize the solution before disposal.
-
-
Disposal:
-
Pour the liquid waste down the sink with a copious amount of running water. This helps to dilute the solution and flush it through the plumbing system effectively.
-
To minimize aerosol formation, it is strongly recommended to perform this step in a sink equipped with a local exhaust ventilation (LEV) system.
-
Disposal of Solid this compound Waste
-
Containment:
-
Carefully transfer the solid this compound powder into a designated, sealable waste container. This should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.
-
Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be placed in a separate, sealed bag before being deposited into the solid waste container.
-
-
Labeling:
-
Clearly label the waste container as "Solid Enzyme Waste: this compound."
-
-
Final Disposal:
-
Solid waste containing enzymes should be disposed of in bins with sealable lids or liners to prevent dust from becoming airborne.
-
The sealed container should be sent for incineration.
-
Spill Management
In the event of a spill, prompt and proper cleanup is crucial to prevent exposure and contamination.
-
Minor Spills:
-
For small spills of solid this compound, do not dry sweep. Instead, carefully clean the area using a wet washing method with low-pressure water (flooding, wiping) or a vacuum system equipped with a high-efficiency particulate air (HEPA) filter.
-
Place all collected material and cleaning supplies into the designated solid waste container.
-
-
Large Spills:
-
For larger spills, evacuate the immediate area.
-
Access to the area should be restricted to personnel equipped with appropriate respiratory protection and protective clothing for cleanup.
-
Dispose of all spilled material in accordance with the solid waste disposal protocol.
-
Experimental Protocols Cited
While this guide focuses on disposal, the principles of safe handling are rooted in understanding enzyme behavior. Key experimental concepts that inform these procedures include:
-
Enzyme Denaturation: Experiments demonstrating the effects of temperature and pH extremes on enzyme activity highlight effective methods for inactivation. Typically, this involves incubating the enzyme solution at high temperatures (e.g., 100°C) or adjusting the pH to acidic or alkaline levels, followed by neutralization.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
